GSK1362
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H21ClN4O2 |
|---|---|
Molekulargewicht |
396.9 g/mol |
IUPAC-Name |
2-[4-[(4-chlorophenyl)methyl-methylamino]phenyl]-5-(2-methoxyethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H21ClN4O2/c1-26(14-15-3-7-17(22)8-4-15)18-9-5-16(6-10-18)20-25-19(13-23)21(28-20)24-11-12-27-2/h3-10,24H,11-12,14H2,1-2H3 |
InChI-Schlüssel |
REPYPLJBEDYASE-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
GSK1362: A Technical Guide to its Rev-Erb Antagonist Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism of action of GSK1362, a selective inverse agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts targeting the Rev-Erb signaling pathway.
Core Mechanism of Action
This compound functions as a potent antagonist of Rev-Erb nuclear receptors. Its primary mechanism involves the disruption of the interaction between Rev-Erbα and its corepressors, leading to the derepression of Rev-Erb target genes. This inverse agonist activity effectively reverses the transcriptional repression mediated by endogenous Rev-Erb ligands, such as heme.
A key consequence of this compound's action is the stabilization of the Rev-Erbα protein. Under inflammatory conditions, Rev-Erbα is targeted for rapid proteasomal degradation through ubiquitination. This compound has been shown to block this ubiquitination process, thereby increasing the cellular abundance of the Rev-Erbα protein.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity in various in vitro assays.
Table 1: Co-repressor Interaction Assay
| Assay Type | Co-repressor Peptide | Effect of this compound | IC50/EC50 |
| TR-FRET | NCoR1 | Disruption of Interaction | Data not available in provided snippets |
| TR-FRET | SMRT2 | Disruption of Interaction | Data not available in provided snippets |
| TR-FRET | RIP140 | Disruption of Interaction | Data not available in provided snippets |
Table 2: Bmal1 Luciferase Reporter Assay
| Cell Line | Reporter Construct | Effect of this compound | EC50 |
| HEK293 | Bmal1-Luc | Increased Luciferase Activity | Data not available in provided snippets |
Table 3: Effect on Target Gene Expression
| Cell Type | Target Gene | Treatment | Fold Change in mRNA Expression |
| Bone marrow-derived macrophages | Il-6 | LPS + this compound | Inhibition (Specific value not available) |
| Mouse LA-4 cells | Cxcl5 | IL-1β + this compound | Inhibition (Specific value not available) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and the workflows of the experimental protocols used to characterize its mechanism of action.
The Function of GSK1362 in Circadian Rhythm: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK1362 is a potent and selective small molecule inverse agonist of the nuclear receptors REV-ERBα and REV-ERBβ. As integral components of the core circadian clock machinery, the REV-ERBs are critical transcriptional repressors of key clock genes, most notably Bmal1. By antagonizing the repressive action of REV-ERB, this compound effectively "releases the brake" on Bmal1 transcription, thereby modulating the periodicity and amplitude of the circadian oscillator. This technical guide provides a comprehensive overview of the function and mechanism of action of this compound, detailing its effects on the circadian signaling pathway, presenting quantitative data from key experiments, and outlining the methodologies for its characterization.
Core Mechanism of Action: Inverse Agonism of REV-ERB
The primary function of this compound in the context of circadian rhythm is its role as a selective inverse agonist of REV-ERBα and its paralog REV-ERBβ.[1] REV-ERBα acts as a transcriptional repressor by binding to ROR response elements (ROREs) in the promoter regions of target genes, including the core clock activator Bmal1. This repression is mediated by the recruitment of the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylases that lead to chromatin condensation and transcriptional silencing.
This compound disrupts the interaction between REV-ERBα and its co-repressors, including NCoR1, SMRT2, and RIP140.[1] This disruption alleviates the transcriptional repression of REV-ERB target genes. Consequently, the transcription of Bmal1 is increased, which can have significant effects on the timing and robustness of the circadian clock.[1]
Signaling Pathway of this compound in the Circadian Clock
The following diagram illustrates the signaling cascade through which this compound modulates the core circadian clock.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the in vitro activity of this compound from foundational studies.
Table 1: Inverse Agonist Activity of this compound on REV-ERBα
| Assay Type | Metric | Value | Cell Line/System | Reference |
| FRET-based Co-repressor Interaction Assay | IC50 (NCoR1 peptide) | ~1 µM | In vitro | Pariollaud et al., 2018 |
| FRET-based Co-repressor Interaction Assay | IC50 (SMRT2 peptide) | ~1 µM | In vitro | Pariollaud et al., 2018 |
| FRET-based Co-repressor Interaction Assay | IC50 (RIP140 peptide) | ~2 µM | In vitro | Pariollaud et al., 2018 |
Table 2: Effect of this compound on Bmal1 Promoter Activity
| Assay Type | Metric | Concentration | Result | Cell Line | Reference |
| Bmal1-Luciferase Reporter Assay | Fold Induction | 1 µM | ~1.5-fold | HEK293 | Pariollaud et al., 2018 |
| Bmal1-Luciferase Reporter Assay | Fold Induction | 10 µM | ~2.5-fold | HEK293 | Pariollaud et al., 2018 |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the function of this compound are provided below.
Förster Resonance Energy Transfer (FRET)-based Co-repressor Interaction Assay
This assay quantifies the ability of this compound to disrupt the interaction between the REV-ERBα ligand-binding domain (LBD) and peptides from its co-repressors.
-
Proteins and Peptides:
-
Recombinant REV-ERBα LBD fused to a donor fluorophore (e.g., Terbium chelate).
-
Synthetic peptides corresponding to the nuclear receptor interaction domains of NCoR1, SMRT2, and RIP140, labeled with an acceptor fluorophore (e.g., Fluorescein).
-
-
Assay Procedure:
-
Dispense REV-ERBα-LBD-donor fusion protein into a low-volume 384-well plate.
-
Add a serial dilution of this compound or vehicle control (DMSO) to the wells.
-
Add the acceptor-labeled co-repressor peptide to all wells.
-
Incubate the plate at room temperature for 1-2 hours to allow for binding to reach equilibrium.
-
Measure the FRET signal using a plate reader with appropriate excitation and emission filters for the donor-acceptor pair. The signal is proportional to the interaction between REV-ERBα and the co-repressor peptide.
-
-
Data Analysis:
-
Normalize the FRET signal to the vehicle control.
-
Plot the normalized signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, representing the concentration of this compound required to inhibit 50% of the co-repressor interaction.
-
Bmal1-Luciferase Reporter Assay
This cell-based assay measures the effect of this compound on the transcriptional activity of the Bmal1 promoter.
-
Cell Line and Plasmids:
-
HEK293 cells are commonly used due to their high transfection efficiency.
-
A reporter plasmid containing the firefly luciferase gene under the control of the murine or human Bmal1 promoter.
-
An expression plasmid for HA-tagged REV-ERBα.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Assay Procedure:
-
Co-transfect HEK293 cells with the Bmal1-luciferase reporter, REV-ERBα expression plasmid, and the Renilla control plasmid.
-
After 24 hours, treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control.
-
Plot the fold change against the this compound concentration to generate a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to REV-ERBα in a cellular context. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T) expressing HA-tagged REV-ERBα.
-
Treat the cells with this compound (typically at 10 µM) or vehicle control for 1 hour.
-
-
Thermal Denaturation:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble REV-ERBα in the supernatant by Western blotting using an anti-HA antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble REV-ERBα relative to the unheated control against the temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
-
In Vivo Circadian Rhythm Effects
To date, there is a lack of published studies specifically investigating the in vivo effects of this compound on circadian behavioral rhythms, such as locomotor activity in rodents. The primary focus of the initial research on this compound has been its role in modulating inflammatory responses, leveraging the known link between the circadian clock and the immune system. Future research is warranted to explore the systemic effects of this compound on the central and peripheral clocks and its potential to alter circadian phenotypes in whole organisms.
Conclusion
This compound is a valuable chemical tool for dissecting the role of REV-ERBα and REV-ERBβ in the intricate network of the circadian clock. Its mechanism as an inverse agonist, leading to the de-repression of Bmal1 transcription, has been well-characterized through a suite of in vitro and cell-based assays. While its primary application in published research has been in the context of inflammation, its direct action on a core clock component makes it a compound of significant interest for circadian rhythm research. Further investigation into its effects on circadian parameters at the cellular and organismal level will undoubtedly provide deeper insights into the therapeutic potential of modulating REV-ERB activity.
References
GSK1362: A Technical Guide to a Selective NR1D1 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GSK1362, a selective inverse agonist of the nuclear receptor NR1D1 (also known as REV-ERBα). This document summarizes its pharmacological properties, details experimental protocols for its use, and visualizes its mechanism of action and relevant signaling pathways.
Introduction to this compound
This compound is a small molecule that has been identified as a selective inverse agonist of NR1D1[1]. As an inverse agonist, this compound disrupts the interaction of NR1D1 with its co-repressors, thereby relieving the transcriptional repression of NR1D1 target genes[2]. This activity makes this compound a valuable tool for elucidating the physiological roles of NR1D1 in circadian rhythms, metabolism, and inflammation[1][2].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity on NR1D1.
Table 1: Potency of this compound in a Cell-Based Reporter Assay
| Assay Description | Cell Line | Ligand | Effect | Concentration Range Tested |
| Bmal1-Luciferase Reporter Assay | HEK293 | This compound | Increased Bmal1 transcription | 0.1, 1, 10 µM |
Source: Data derived from a Bmal1-Luc reporter assay where this compound demonstrated a concentration-dependent increase in luciferase activity, indicative of its inverse agonist effect[1][3].
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Effect | Finding |
| LXR target genes (Abca1, Abcg1) | qPCR | No induction of expression | Suggests selectivity against Liver X Receptor (LXR)[2][4]. |
Note: A comprehensive selectivity screen of this compound against a broad panel of nuclear receptors has not been publicly reported.
Signaling Pathways and Mechanism of Action
NR1D1 is a key component of the mammalian circadian clock, acting as a transcriptional repressor of core clock genes like Bmal1[5][6]. It achieves this by recruiting the NCoR/HDAC3 co-repressor complex to its target gene promoters[1][6][7]. This compound, as an inverse agonist, is proposed to bind to the ligand-binding domain of NR1D1, inducing a conformational change that prevents the recruitment of the NCoR-HDAC3 complex. This leads to the derepression of NR1D1 target genes.
Caption: Mechanism of this compound action on NR1D1-mediated transcriptional repression.
Experimental Protocols
Bmal1-Luciferase Reporter Assay
This assay is used to quantify the inverse agonist activity of this compound on NR1D1.
Materials:
-
HEK293 cells[1]
-
Expression plasmid for HA-tagged REV-ERBα (HA-Rev-Erbα)[1]
-
Bmal1-Luciferase reporter plasmid[1]
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Seed HEK293 cells in 96-well plates at an appropriate density.
-
Co-transfect the cells with the HA-Rev-Erbα expression plasmid and the Bmal1-Luc reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control[1].
-
Incubate the cells for an additional 24 hours[1].
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the relative luciferase units against the concentration of this compound to determine the dose-response curve.
Caption: Workflow for the Bmal1-Luciferase Reporter Assay.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is used to assess the effect of this compound on the expression of NR1D1 target genes, such as Il-6 and Cxcl5.
Materials:
-
Alveolar macrophages or LA-4 cells[1]
-
This compound
-
LPS (for inflammatory stimulation)
-
IL-1β (for inflammatory stimulation)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (Il-6, Cxcl5) and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
Culture alveolar macrophages or LA-4 cells in appropriate culture plates.
-
Treat the cells with this compound (e.g., 10 µM) in the presence or absence of an inflammatory stimulus (e.g., 100 ng/ml LPS for alveolar macrophages, 1 ng/ml IL-1β for LA-4 cells) for a specified time (e.g., 4 hours)[1].
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Caption: Workflow for qPCR analysis of gene expression.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
This protocol can be adapted to investigate the effect of this compound on the interaction between NR1D1 and its co-repressors.
Materials:
-
HEK293T cells
-
Expression plasmids for HA-tagged REV-ERBα and a FLAG-tagged co-repressor (e.g., NCoR1)
-
This compound
-
Cell lysis buffer
-
Anti-HA antibody conjugated to beads (for immunoprecipitation)
-
Anti-FLAG antibody (for Western blotting)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Co-transfect HEK293T cells with expression plasmids for HA-REV-ERBα and FLAG-NCoR1.
-
Treat the transfected cells with this compound or vehicle control for a specified time.
-
Lyse the cells and perform immunoprecipitation using anti-HA antibody-conjugated beads to pull down HA-REV-ERBα and its interacting proteins.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with an anti-FLAG antibody to detect the presence of co-immunoprecipitated FLAG-NCoR1. A reduced signal in the this compound-treated sample would indicate disruption of the interaction.
Off-Target Effects and Limitations
While this compound shows selectivity against LXR, it is important to note that a comprehensive off-target screening against a wide range of proteins has not been published[2]. One study noted that this compound surprisingly repressed LPS-induced Il-6 in bone marrow-derived macrophages, an effect also seen with REV-ERB agonists, raising the possibility of off-target effects[4]. Additionally, it has been noted that this compound has a poor predicted pharmacokinetic profile, which may limit its utility in in vivo studies[1]. Researchers should exercise caution and include appropriate controls to validate their findings when using this compound.
Conclusion
This compound is a valuable chemical probe for studying the function of NR1D1. Its characterization as a selective inverse agonist allows for the targeted investigation of NR1D1-mediated transcriptional repression. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies. However, the potential for off-target effects and its predicted poor in vivo properties should be carefully considered in experimental design and data interpretation. Further characterization of its selectivity profile will enhance its utility as a specific chemical probe for NR1D1.
References
- 1. Targeting NR1D1 in organ injury: challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Circadian clock component REV-ERBα controls homeostatic regulation of pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Circadian clock component REV-ERBα controls homeostatic regulation of pulmonary inflammation [jci.org]
- 6. The orphan nuclear receptor Rev-erbalpha recruits the N-CoR/histone deacetylase 3 corepressor to regulate the circadian Bmal1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear Receptor Corepressor-Histone Deacetylase 3 Governs Circadian Metabolic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK1362 in the Regulation of Inflammatory Genes: A Technical Guide
An In-depth Examination of the NR1D1 Antagonist GSK1362 and its Impact on Inflammatory Signaling Pathways and Gene Expression
Introduction
Chronic inflammation is a key pathological feature of a wide array of human diseases, including autoimmune disorders, metabolic syndrome, and neurodegenerative diseases. The nuclear receptor subfamily 1 group D member 1 (NR1D1), also known as Rev-erbα, has emerged as a critical regulator of inflammatory processes, primarily through its function as a transcriptional repressor. This compound (also known as GSK3201362) is a synthetic small molecule that acts as an antagonist/inverse agonist of NR1D1. This technical guide provides a comprehensive overview of the role of this compound in modulating inflammatory gene expression, detailing its mechanism of action, the signaling pathways it influences, and the experimental methodologies used to characterize its effects. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, pharmacology, and drug discovery.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by modulating the activity of NR1D1. NR1D1 is a nuclear receptor that plays a crucial role in regulating circadian rhythms, metabolism, and inflammation. It functions as a transcriptional repressor by binding to specific DNA sequences, known as Rev-erb response elements (ROREs), in the promoter regions of its target genes. Upon binding, NR1D1 recruits corepressor complexes, such as the nuclear receptor corepressor 1 (NCoR)/histone deacetylase 3 (HDAC3) complex, to inhibit gene transcription.
This compound, as an antagonist/inverse agonist, is understood to stabilize the NR1D1 protein. In inflammatory conditions, NR1D1 can be targeted for degradation. By binding to NR1D1, this compound is thought to prevent this degradation, thereby enhancing the repressive activity of NR1D1 on its target inflammatory genes.[1]
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are primarily mediated through the regulation of key inflammatory signaling pathways, including NF-κB and the NLRP3 inflammasome.
Regulation of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules. NR1D1 has been shown to inhibit the NF-κB signaling pathway.[2][3] Silencing of NR1D1 can lead to increased phosphorylation of key components of the NF-κB pathway, including IKKβ, IκBα, and the p65 subunit of NF-κB, resulting in enhanced NF-κB activation.[4] By stabilizing and enhancing the activity of NR1D1, this compound is proposed to potentiate the repression of NF-κB target genes, thereby reducing the inflammatory response.
Regulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. NR1D1 has been identified as a direct transcriptional repressor of the Nlrp3 gene.[5][6] NR1D1-deficient macrophages exhibit elevated levels of NLRP3 and enhanced inflammasome activation.[7] Pharmacological activation of NR1D1 has been shown to inhibit the NLRP3 inflammasome pathway.[5] Although direct evidence for this compound's effect on the NLRP3 inflammasome is still emerging, its role as an NR1D1 stabilizer suggests it would lead to the repression of NLRP3 expression and a subsequent reduction in inflammasome-mediated inflammation.
Quantitative Data on the Effects of NR1D1 Modulation on Inflammatory Gene Expression
While specific dose-response data for this compound is not extensively available in the public domain, studies on other NR1D1 modulators and NR1D1 knockout models provide quantitative insights into its potential effects. The following tables summarize representative data on how NR1D1 activity influences the expression of key inflammatory genes in macrophages.
Table 1: Effect of NR1D1 Agonist (SR9009) on LPS-induced Gene Expression in Macrophages
| Gene | Treatment | Fold Change vs. LPS | Cell Type | Reference |
| Il1b | LPS + SR9009 | ↓ | Human MDMs | [5] |
| Il18 | LPS + SR9009 | ↓ | Human MDMs | [5] |
| Nlrp3 | LPS + SR9009 | ↓ | Mouse BMDMs | [5] |
Table 2: Effect of NR1D1 Deficiency on LPS-induced Gene Expression in Macrophages
| Gene | Genotype | Fold Change vs. Wild-Type | Cell Type | Reference |
| Il1b | Nr1d1-/- | ↑ | Mouse BMDMs | [5] |
| Il18 | Nr1d1-/- | ↑ | Mouse BMDMs | [5] |
| Nlrp3 | Nr1d1-/- | ↑ | Mouse BMDMs | [5] |
Note: The data in these tables are illustrative of the effects of NR1D1 modulation and are derived from studies using the NR1D1 agonist SR9009 and NR1D1 knockout models, as specific quantitative data for this compound is limited.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the role of this compound and its target, NR1D1, in regulating inflammatory genes.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of this compound on NF-κB transcriptional activity.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the transcription of the luciferase gene, and the resulting luminescence is measured.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293 or macrophage-like cells (e.g., RAW 264.7) in a 96-well plate.
-
Transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), at a predetermined concentration.
-
Incubate for an appropriate time (e.g., 6-24 hours).
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer after adding the luciferase substrate.
-
Measure Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
Calculate the fold change in NF-κB activity relative to the stimulated vehicle control.
-
Plot the dose-response curve for this compound and determine the IC50 value.
-
Western Blot for NR1D1 Protein Levels
This method is used to assess the effect of this compound on the stability of the NR1D1 protein.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to NR1D1.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture macrophages or other relevant cells to confluency.
-
Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
In some experiments, co-treat with an inflammatory stimulus (e.g., IL-1β or TNF-α) to induce NR1D1 degradation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against NR1D1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the NR1D1 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to determine if NR1D1, in the presence or absence of this compound, directly binds to the promoter regions of inflammatory genes.
Principle: Protein-DNA complexes in living cells are cross-linked. The chromatin is then sheared, and an antibody specific to the protein of interest (NR1D1) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by qPCR or sequencing.
Detailed Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound and/or an inflammatory stimulus.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-NR1D1 antibody overnight at 4°C. Use a non-specific IgG as a negative control.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit.
-
Analyze the enrichment of specific promoter regions (e.g., of IL6, NLRP3) by quantitative real-time PCR (qPCR).
-
Conclusion
This compound represents a promising pharmacological tool for investigating the role of NR1D1 in inflammation. By stabilizing NR1D1 and enhancing its transcriptional repressor activity, this compound can attenuate the expression of key inflammatory genes. Its mechanism of action, centered on the modulation of the NF-κB and NLRP3 inflammasome pathways, offers a potential therapeutic strategy for a variety of inflammatory diseases. Further research, including the generation of more extensive quantitative data and in vivo studies, is necessary to fully elucidate the therapeutic potential of targeting the NR1D1 axis with compounds like this compound. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this and other modulators of the NR1D1 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK3β mediates the spatiotemporal dynamics of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational methodology for ChIP-seq analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Modulatory Role of GSK1362 on Bmal1 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The circadian clock, an endogenous timekeeping system, governs a wide array of physiological and metabolic processes. A key component of this intricate molecular machinery is the transcription factor BMAL1 (Brain and Muscle ARNT-Like 1), which forms a heterodimer with CLOCK to drive the rhythmic expression of numerous clock-controlled genes. The regulation of Bmal1 expression itself is a critical node in maintaining circadian homeostasis. This technical guide delves into the effects of GSK1362, a synthetic ligand, on the expression of Bmal1. Contrary to initial hypotheses that might link it to Glycogen Synthase Kinase 3 (GSK3), this compound exerts its influence on Bmal1 through its interaction with the nuclear receptor REV-ERBα, a key transcriptional repressor in the circadian feedback loop. This document provides a comprehensive overview of the underlying signaling pathway, quantitative data from key experiments, and detailed experimental protocols.
Signaling Pathway: this compound, REV-ERBα, and Bmal1
This compound functions as an inverse agonist of the nuclear receptor REV-ERBα.[1] REV-ERBα is a crucial component of the secondary feedback loop of the circadian clock, where it rhythmically represses the transcription of Bmal1 by binding to ROR response elements (ROREs) in the Bmal1 promoter.[2][3] As an inverse agonist, this compound inhibits the constitutive repressive activity of REV-ERBα. This disinhibition of the Bmal1 promoter leads to an increase in Bmal1 transcription. The signaling cascade can be summarized as follows:
-
This compound Binding: this compound binds to the ligand-binding domain of REV-ERBα.
-
Inhibition of REV-ERBα Activity: This binding event inhibits the ability of REV-ERBα to recruit co-repressors, such as NCoR1 and SMRT2, to the Bmal1 promoter.[1]
-
De-repression of Bmal1 Transcription: With the repressive influence of REV-ERBα lifted, the transcriptional machinery can more readily access the Bmal1 promoter, leading to an increase in Bmal1 mRNA and subsequent protein expression.
Quantitative Data
The following table summarizes the quantitative data from a study investigating the effect of this compound on Bmal1 promoter activity using a luciferase reporter assay.
| Experiment | Cell Line | Treatment | Concentration | Effect on Bmal1 Promoter Activity (Luciferase) | Reference |
| Bmal1-Luc Reporter Assay | HEK293 | This compound | 0.1 µM | ~1.2-fold increase | [1] |
| 1 µM | ~1.5-fold increase | [1] | |||
| 10 µM | ~1.8-fold increase | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's effect on Bmal1 expression.
Bmal1-Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the Bmal1 promoter in response to treatment with this compound.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable and commonly used cell line for this type of reporter assay.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection:
-
Cells are seeded in 24-well plates at a density that allows for ~70-80% confluency at the time of transfection.
-
Cells are co-transfected with a Bmal1-promoter-luciferase reporter construct (e.g., pGL3-Bmal1-Luc) and a control plasmid expressing a different reporter gene (e.g., Renilla luciferase) for normalization of transfection efficiency. A common transfection reagent like Lipofectamine 2000 is used according to the manufacturer's protocol.
-
A plasmid expressing HA-tagged REV-ERBα is also co-transfected to ensure sufficient levels of the target protein.[1]
-
2. Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, and 10 µM) or a vehicle control (e.g., 0.1% DMSO).[1]
-
Cells are incubated with the compound for a further 24 hours.[1]
3. Luciferase Assay:
-
After the 24-hour treatment period, cells are lysed using a passive lysis buffer.
-
Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
The firefly luciferase activity (from the Bmal1 promoter) is normalized to the Renilla luciferase activity (from the control plasmid).
-
Data are typically expressed as fold change relative to the vehicle-treated control.
Cellular Thermal Shift Assay (CETSA)
This assay is performed to confirm the direct binding of this compound to its target, REV-ERBα, in a cellular context. The principle is that ligand binding can stabilize a protein against thermal denaturation.
1. Cell Culture and Treatment:
-
Cells expressing REV-ERBα (e.g., HEK293 cells overexpressing HA-REV-ERBα) are cultured to a high confluency.
-
Cells are treated with this compound or a vehicle control for a specified period (e.g., 1 hour).
2. Thermal Challenge:
-
The treated cells are harvested, washed, and resuspended in a suitable buffer.
-
The cell suspension is divided into aliquots, and each aliquot is heated to a different temperature for a short period (e.g., 3 minutes) using a thermal cycler. A temperature gradient is typically used (e.g., from 37°C to 65°C).
3. Protein Extraction and Analysis:
-
After the heat treatment, the cells are lysed, and the soluble fraction of the proteome is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble REV-ERBα in each sample is quantified by Western blotting using an antibody against REV-ERBα or its tag (e.g., anti-HA).
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized REV-ERBα.[1]
Conclusion
This compound modulates the expression of the core clock gene Bmal1 through an indirect mechanism involving the nuclear receptor REV-ERBα. As a REV-ERBα inverse agonist, this compound alleviates the transcriptional repression of Bmal1, leading to its increased expression. This technical guide has provided a detailed overview of the signaling pathway, available quantitative data, and the experimental protocols necessary to investigate this interaction. Further research focusing on the effects of this compound on endogenous Bmal1 mRNA and protein levels, as well as its impact on circadian rhythms in various cell types and in vivo models, will be crucial for a more complete understanding of its therapeutic potential in modulating the circadian clock.
References
Understanding the Transcriptional Repression by GSK1362: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1362 is a novel synthetic oxazole-based modulator of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1] These receptors are critical components of the core molecular clock machinery and function as transcriptional repressors, linking circadian rhythms to metabolic and inflammatory pathways. Unlike typical agonists that enhance repression, this compound has been characterized as an inverse agonist, a class of ligands that reduces the constitutive activity of a receptor.[1][2] This guide provides a detailed overview of the core mechanism of transcriptional repression by REV-ERB and the specific modulatory effects of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism: REV-ERB-Mediated Transcriptional Repression
REV-ERBα and REV-ERBβ are orphan nuclear receptors that lack the canonical activation function 2 (AF2) domain necessary for coactivator recruitment and transcriptional activation.[2][3][4] Consequently, they function as constitutive repressors of gene expression. The primary mechanism involves the following steps:
-
DNA Binding: REV-ERBs bind as monomers or homodimers to specific DNA sequences known as REV-ERB Response Elements (ROREs) or REV-DR2 motifs in the promoter regions of their target genes.[4][5][6]
-
Co-repressor Recruitment: Upon binding to DNA, REV-ERBs recruit a multi-protein co-repressor complex. The key components of this complex are the Nuclear Receptor Co-repressor (NCoR) and Histone Deacetylase 3 (HDAC3).[3][5][7][8] The natural endogenous ligand, heme, facilitates this interaction.[3][9]
-
Chromatin Remodeling and Repression: HDAC3, once recruited to the promoter, removes acetyl groups from histone tails. This leads to chromatin condensation, making the DNA less accessible to the transcriptional machinery and resulting in the repression of gene expression.[3][5][10]
A primary target of REV-ERB-mediated repression is the BMAL1 gene, a core activator of the circadian clock.[8][11][12] By repressing BMAL1, REV-ERBs form a crucial negative feedback loop that maintains the periodicity of the molecular clock.[5][13]
Modulation by this compound and Other Synthetic Ligands
Synthetic ligands can modulate the repressive activity of REV-ERBs. While agonists like GSK4112 and SR9009 enhance the recruitment of the NCoR co-repressor complex, thereby increasing transcriptional repression, this compound acts as an inverse agonist.[1][11][14]
This compound as an Inverse Agonist: this compound has been shown to inhibit the interaction between REV-ERBα and co-repressor peptides.[2] In a reporter assay using the Bmal1 promoter, this compound treatment led to an increase in transcription, which is the opposite effect of an agonist like GSK4112.[1] This suggests that this compound relieves the constitutive repression exerted by REV-ERBs on their target genes. Interestingly, despite its inverse agonist activity on the NCoR interaction, this compound has been observed to repress certain inflammatory genes, such as Il-6 and Cxcl5, and to stabilize the REV-ERBα protein, indicating a complex mechanism of action that may involve other cellular targets or pathways.[1][15]
Quantitative Data on REV-ERB Modulators
Due to the novelty of this compound, publicly available quantitative data is limited. The table below summarizes available data for this compound and includes data from the well-characterized REV-ERB agonists GSK4112 and SR9009 for comparative purposes.
| Compound | Target(s) | Activity | Assay | Result | Citation(s) |
| This compound | REV-ERBα, REV-ERBβ | Inverse Agonist | Bmal1-Luciferase Reporter Assay | Concentration-dependent increase in transcription | [1] |
| This compound | REV-ERBα | Inverse Agonist | FRET-based NCoR Recruitment Assay | Inhibition of peptide recruitment | [1][2] |
| GSK4112 | REV-ERBα, REV-ERBβ | Agonist | Bmal1-Luciferase Reporter Assay | Concentration-dependent decrease in transcription | [1] |
| GSK4112 | REV-ERBα | Agonist | FRET-based NCoR Recruitment Assay | EC50 ~2 µM | [16] |
| SR9009 | REV-ERBα, REV-ERBβ | Agonist | Gal4-REV-ERB LBD Luciferase Assay | IC50 = 670 nM (REV-ERBα), 800 nM (REV-ERBβ) | [14] |
| SR9009 | REV-ERBα | Agonist | Bmal1-Luciferase Reporter Assay | IC50 = 710 nM | [14] |
| SR9009 | REV-ERBα | Agonist | Biochemical NCoR Recruitment Assay | Direct binding confirmed (Kd = 800 nM) | [14] |
Note: Some studies have suggested that SR9009 may have REV-ERB-independent effects, highlighting the importance of using appropriate controls in experiments.[17][18]
Experimental Protocols
Detailed methodologies are crucial for studying the effects of compounds like this compound on transcriptional repression. Below are protocols for key experiments.
FRET-based NCoR Recruitment Assay
This assay quantitatively measures the ability of a compound to modulate the interaction between a REV-ERB protein and a co-repressor peptide.
-
Principle: Fluorescence Resonance Energy Transfer (FRET) occurs when a donor fluorophore (e.g., terbium chelate) transfers energy to an acceptor fluorophore (e.g., fluorescein) when they are in close proximity. This assay uses REV-ERBα protein tagged with the donor and an NCoR peptide tagged with the acceptor. Ligand-induced conformational changes that promote interaction bring the fluorophores closer, resulting in an increased FRET signal for agonists or a decreased signal for inverse agonists.
-
Reagents:
-
Purified, recombinant REV-ERBα Ligand Binding Domain (LBD) fused to a FRET donor (e.g., GST-REV-ERBα-LBD and Terbium-labeled anti-GST antibody).
-
Synthetic peptide from the NCoR receptor interaction domain (CoRNR box) labeled with a FRET acceptor (e.g., fluorescein).
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).
-
Test compounds (this compound, reference agonists/antagonists) dissolved in DMSO.
-
-
Procedure:
-
Dispense the REV-ERBα-donor conjugate into a low-volume 384-well assay plate.
-
Add the test compound (e.g., this compound) at varying concentrations. Incubate for 30 minutes at room temperature.
-
Add the NCoR-acceptor peptide to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the FRET signal using a plate reader capable of time-resolved fluorescence (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the ratio of acceptor to donor emission and plot against compound concentration to determine EC50 or IC50 values.
-
Bmal1 Promoter-Luciferase Reporter Assay
This cell-based assay measures the effect of a compound on the transcriptional activity of a specific REV-ERB target gene promoter.
-
Principle: A plasmid containing the firefly luciferase gene under the control of the Bmal1 promoter is transfected into cells. The activity of the Bmal1 promoter is then quantified by measuring the light produced by the luciferase enzyme. Compounds that enhance REV-ERB repression will decrease luciferase activity, while inverse agonists will increase it.
-
Reagents:
-
HEK293 or other suitable mammalian cells.
-
Expression plasmid for REV-ERBα (e.g., pcDNA3-HA-REV-ERBα).
-
Reporter plasmid containing the Bmal1 promoter driving firefly luciferase (Bmal1-Luc).
-
Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Cell culture medium and supplements.
-
Dual-Luciferase Reporter Assay System.
-
-
Procedure:
-
Seed HEK293 cells in 96-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with the REV-ERBα expression plasmid, the Bmal1-Luc reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing the test compound (this compound) or vehicle (DMSO) at various concentrations.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if REV-ERBα is bound to specific gene promoters in cells and how this binding is affected by a ligand.
-
Principle: Cells are treated with a cross-linking agent (formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to REV-ERBα is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR to measure the enrichment of specific promoter regions.
-
Reagents:
-
Cells of interest (e.g., HepG2 human hepatoma cells).
-
Formaldehyde (B43269) (37%).
-
Glycine.
-
Lysis and sonication buffers.
-
ChIP-grade antibody against REV-ERBα.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer and Proteinase K.
-
qPCR primers for target promoter regions (e.g., BMAL1 RORE) and negative control regions.
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle for a specified time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10 minutes.
-
Quench the reaction by adding glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Shear the chromatin into 200-1000 bp fragments using sonication.
-
Pre-clear the chromatin lysate with magnetic beads.
-
Incubate the cleared lysate with the anti-REV-ERBα antibody overnight at 4°C. An IgG control should be run in parallel.
-
Capture the antibody-protein-DNA complexes by adding Protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating with Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Quantify the amount of specific promoter DNA (e.g., BMAL1) in the REV-ERBα IP and IgG control samples using qPCR. Results are typically expressed as a percentage of the input chromatin.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: REV-ERB signaling pathway for transcriptional repression and its modulation.
Caption: Experimental workflow for a FRET-based NCoR recruitment assay.
Caption: Experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.
References
- 1. Circadian clock component REV-ERBα controls homeostatic regulation of pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The REV-ERB Nuclear Receptors: Timekeepers for the Core Clock Period and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rev-erbα and the Circadian Transcriptional Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rev-erbα and Rev-erbβ coordinately protect the circadian clock and normal metabolic function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand modulation of REV-ERBα function resets the peripheral circadian clock in a phasic manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Rev-Erb - Wikipedia [en.wikipedia.org]
- 13. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. pnas.org [pnas.org]
Preliminary Studies on Efimosfermin Alfa (GSK6519754) in Metabolic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "GSK1362" did not yield any publicly available information. This document focuses on a relevant alternative from GSK's metabolic research pipeline, efimosfermin alfa (formerly BOS-580, also known as GSK6519754) , a compound with significant preliminary data in metabolic dysfunction-associated steatohepatitis (MASH).
Core Introduction: Efimosfermin Alfa
Efimosfermin alfa is an investigational, long-acting analogue of human fibroblast growth factor 21 (FGF21) being developed for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), a progressive form of non-alcoholic fatty liver disease.[1][2][3] As an FGF21 analogue, efimosfermin alfa regulates key metabolic pathways involved in reducing liver fat, inflammation, and fibrosis.[3][4] Its extended half-life of approximately 21 days allows for a convenient once-monthly subcutaneous dosing regimen.[1][2]
Quantitative Data Presentation
The following tables summarize the key quantitative outcomes from the Phase 2, randomized, double-blind, placebo-controlled trial of efimosfermin alfa in patients with biopsy-confirmed MASH and F2/F3 fibrosis.[1][2][5]
Table 1: Baseline Characteristics of Study Participants
| Characteristic | Efimosfermin Alfa (n=43) | Placebo (n=41) |
| Mean Age (years) | 53 | 55 |
| Mean Body Mass Index ( kg/m ²) | ~37 | ~37 |
| Female Participants | ~50% | ~50% |
| Fibrosis Stage F3 | 18 | 18 |
| Type 2 Diabetes | 57% | Not specified |
Source: Data compiled from multiple reports of the Phase 2 trial.[2][5]
Table 2: Histological Efficacy Endpoints at Week 24
| Endpoint | Efimosfermin Alfa (300 mg monthly) | Placebo | P-value |
| Fibrosis Improvement | |||
| ≥1 stage improvement without worsening of MASH | 45.2% | 20.6% | 0.038 |
| MASH Resolution | |||
| Resolution without worsening of fibrosis | 67.7% | 29.4% | 0.002 |
| Composite Endpoint | |||
| ≥1 stage fibrosis improvement AND MASH resolution | 38.7% | 17.6% | 0.066 |
| Other Histological Improvements | |||
| ≥2 point improvement in NAS score without worsening of fibrosis | 67.7% | 20.6% | <0.001 |
Source: Data from a Phase 2, randomized, double-blind, placebo-controlled study.[5]
Table 3: Safety and Tolerability Profile
| Adverse Event Profile | Efimosfermin Alfa | Placebo |
| Most Frequent Treatment-Related AEs | Mild to moderate nausea, diarrhea, and vomiting | Mild to moderate nausea, diarrhea, and vomiting |
| Injection Site Reactions | Low incidence (<5%) | Not specified |
| Discontinuations due to AEs | Low and balanced between groups | Low and balanced between groups |
Source: Reports from the Phase 2 trial indicate a favorable safety profile.[1][5][6]
Experimental Protocols
Phase 2 Clinical Trial for MASH
Objective: To evaluate the safety, tolerability, and efficacy of once-monthly efimosfermin alfa in patients with MASH and F2/F3 fibrosis.
Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.[1][5]
-
Participants: 84 adults with biopsy-confirmed MASH, a NAFLD Activity Score (NAS) of ≥4, and stage F2 or F3 liver fibrosis.[2][5]
-
Randomization: Patients were randomly assigned in a 1:1 ratio to two arms.[5]
-
Intervention Arm: Subcutaneous injection of 300 mg efimosfermin alfa, administered once monthly.[2][5]
-
Control Arm: Subcutaneous injection of a matching placebo, administered once monthly.[2]
Endpoints:
-
Primary Endpoint: Safety and tolerability, assessed by monitoring adverse events (AEs), serious adverse events (SAEs), and discontinuations due to AEs.[2][5]
-
Exploratory Efficacy Endpoints (assessed via liver biopsy at 24 weeks):
-
Proportion of patients achieving fibrosis improvement of ≥1 stage without worsening of MASH.[5]
-
Proportion of patients achieving MASH resolution (defined as lobular inflammation score of 0-1 and hepatocyte ballooning score of 0) without worsening of fibrosis.[5]
-
Proportion of patients achieving a composite endpoint of both fibrosis improvement (≥1 stage) and MASH resolution.[5]
-
-
Other Endpoints: Changes in non-invasive markers of liver injury (e.g., liver enzymes), liver fat content (measured by MRI-PDFF), and metabolic biomarkers such as glycated hemoglobin (HbA1c).[1][7]
Mandatory Visualizations
Signaling Pathway of Efimosfermin Alfa (FGF21 Analogue)
Caption: Signaling pathway of Efimosfermin Alfa as an FGF21 analogue.
Experimental Workflow of the Phase 2 MASH Trial
Caption: Workflow diagram for the Phase 2 clinical trial of Efimosfermin Alfa.
References
- 1. Once-Monthly Efimosfermin Alfa (BOS-580) in Metabolic Dysfunction-Associated Steatohepatitis With F2/F3 Fibrosis: Results From a 24-Week, Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Boston Pharma Carves Out Monthly Treatment Niche in MASH With Strong Phase II Data - BioSpace [biospace.com]
- 4. biospace.com [biospace.com]
- 5. hcplive.com [hcplive.com]
- 6. Efimosfermin-alfa: New drug for fatty liver | Clinic FEHV [fehv.org]
- 7. Boston Pharmaceuticals to Announce Positive Phase 2 Data on Efimosfermin Alfa (BOS-580) in F2/F3 MASH During Late-Breaking Oral Presentation at AASLD 2024, The Liver Meeting [natap.org]
An In-depth Technical Guide on the Impact of Glycogen Synthase Kinase 3 (GSK3) Inhibition on Macrophage and Epithelial Cell Function
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the multifaceted impact of Glycogen Synthase Kinase 3 (GSK3) inhibition on the cellular and molecular dynamics of macrophages and epithelial cells. Given the initial ambiguity of "GSK1362," this guide focuses on the effects of well-characterized GSK3 inhibitors, providing a comprehensive overview of their influence on key cellular processes, signaling pathways, and experimental outcomes.
Impact of GSK3 Inhibition on Macrophages
Glycogen synthase kinase 3 (GSK3), a ubiquitously expressed serine/threonine kinase, plays a pivotal role in regulating inflammatory responses within macrophages.[1][2] Inhibition of GSK3 has been demonstrated to modulate macrophage polarization, cytokine production, and migratory capabilities, highlighting its potential as a therapeutic target in inflammatory diseases.
Modulation of Macrophage Polarization and Cytokine Production
GSK3 inhibition generally promotes a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) macrophage phenotype.[3] This is characterized by a decrease in the secretion of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.
Table 1: Quantitative Effects of GSK3 Inhibitors on Macrophage Cytokine Production
| GSK3 Inhibitor | Cell Type | Treatment Conditions | Cytokine | Change | Reference |
| Tideglusib | RAW 264.7 | 5 µM or 10 µM Tideglusib + 1 µg/ml LPS for 24 hours | TNF-α | Dose-dependent decrease | [4] |
| Tideglusib | RAW 264.7 | 5 µM or 10 µM Tideglusib + 1 µg/ml LPS for 24 hours | MCP-1 (IL-8) | Dose-dependent decrease | [4] |
| CHIR99021 | Adipose tissue | In vivo mouse model of obesity | TNF-α | Decrease | [5] |
| CHIR99021 | Adipose tissue | In vivo mouse model of obesity | IL-1β | Decrease | [5] |
| CHIR99021 | Adipose tissue | In vivo mouse model of obesity | MCP-1 | Decrease | [5] |
| CHIR99021 | Adipose tissue | In vivo mouse model of obesity | IL-10 | Increase | [5] |
| SB216763 | Adipose tissue | In vivo mouse model of obesity | TNF-α | Decrease | [5] |
| SB216763 | Adipose tissue | In vivo mouse model of obesity | IL-1β | Decrease | [5] |
| SB216763 | Adipose tissue | In vivo mouse model of obesity | MCP-1 | Decrease | [5] |
| SB216763 | Adipose tissue | In vivo mouse model of obesity | IL-10 | Increase | [5] |
| GSK3β siRNA | RAW 264.7 | LPS-stimulated | TNF-α | Decrease | [6] |
| GSK3β siRNA | THP-1 | LPS-stimulated | IL-1β | Decrease | [6] |
| GSK3β siRNA | THP-1 | LPS-stimulated | IL-6 | Decrease | [6] |
Signaling Pathways in Macrophages Modulated by GSK3 Inhibition
The anti-inflammatory effects of GSK3 inhibition in macrophages are largely mediated through the modulation of key signaling pathways, including the NF-κB and PI3K/Akt pathways.[2][6] GSK3β can positively regulate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[2][6] Inhibition of GSK3β, often downstream of Akt activation, leads to a dampening of the pro-inflammatory response.[6]
Experimental Protocols: Macrophage Studies
-
Cell Line: RAW 264.7 murine macrophage-like cells are commonly used.[4]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Stimulation: To induce an inflammatory response, macrophages are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/ml.[4] GSK3 inhibitors (e.g., Tideglusib at 5 µM or 10 µM) are added concurrently with or prior to LPS stimulation, and cells are incubated for a specified period (e.g., 24 hours).[4]
-
Method: Cytokine levels in the cell culture supernatants are quantified using a Cytokine Bead Array (CBA) according to the manufacturer's instructions.[4]
-
Analysis: Data is acquired on a flow cytometer and analyzed using appropriate software to determine the concentration of cytokines such as TNF-α and MCP-1.[4]
Impact of GSK3 Inhibition on Epithelial Cells
In epithelial cells, GSK3 is a key regulator of cell-cell adhesion and the maintenance of the epithelial phenotype. Its inhibition can lead to significant changes in cell morphology and gene expression, most notably inducing an epithelial-mesenchymal transition (EMT).[7]
Downregulation of E-cadherin and Induction of EMT
A primary consequence of GSK3 inhibition in epithelial cells is the downregulation of E-cadherin, a crucial component of adherens junctions responsible for maintaining epithelial integrity.[7][8] This reduction in E-cadherin expression is a hallmark of EMT, a process where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness.[7]
Table 2: Effects of GSK3 Inhibitors on Epithelial Cell Markers
| GSK3 Inhibitor | Cell Line | Treatment Conditions | Marker | Change | Reference |
| SB415286 | MCF10A | 25 µM for 72 hours | E-cadherin | Decrease | [9] |
| SB415286 | MCF10A | 25 µM for 72 hours | Vimentin | Increase | [9] |
| SB415286 | HaCaT | 25 µM for 72 hours | E-cadherin | Decrease | [9] |
| GSK3α/β siRNA | MCF10A | 48 hours post-transfection | E-cadherin mRNA | Decrease | [9] |
| CP21R7 | HeLa | Not specified | E-cadherin | Increase | [10] |
| CP21R7 | HeLa | Not specified | N-cadherin | Decrease | [10] |
| CP21R7 | HeLa | Not specified | Fibronectin | Decrease | [10] |
Signaling Pathways in Epithelial Cells Modulated by GSK3 Inhibition
The role of GSK3 in maintaining the epithelial phenotype is significantly linked to its regulation of the transcription factor Snail, a potent repressor of E-cadherin.[7][11] GSK3β phosphorylates Snail, targeting it for ubiquitination and proteasomal degradation.[11] Inhibition of GSK3β leads to the stabilization and nuclear accumulation of Snail, which then represses E-cadherin transcription.[7][11]
Experimental Protocols: Epithelial Cell Studies
-
Cell Lines: Non-transformed human breast epithelial cells (MCF10A) and human keratinocytes (HaCaT) are frequently used models.[9]
-
Culture Conditions: MCF10A cells are cultured in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/ml EGF, 0.5 µg/ml hydrocortisone, 100 ng/ml cholera toxin, and 10 µg/ml insulin. HaCaT cells are grown in DMEM with 10% FBS.
-
Treatment: Cells are incubated with GSK3 inhibitors, such as 25 µM SB415286, for various time points (e.g., 48 or 72 hours) in low-serum media (e.g., 0.5% FBS).[9]
-
Lysate Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against E-cadherin, Vimentin, and a loading control (e.g., GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
RNA Extraction: Total RNA is extracted from cells using a suitable kit (e.g., RNeasy Mini Kit).
-
Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR with primers specific for E-cadherin and a housekeeping gene (e.g., GAPDH).
-
Analysis: PCR products are resolved on an agarose (B213101) gel and visualized to assess the relative mRNA levels.
Summary and Future Directions
The inhibition of GSK3 exerts profound and distinct effects on macrophages and epithelial cells. In macrophages, GSK3 inhibition generally leads to an anti-inflammatory phenotype, suggesting its therapeutic potential for inflammatory disorders. Conversely, in epithelial cells, GSK3 inhibition promotes an epithelial-mesenchymal transition, a process implicated in fibrosis and cancer progression. This dual role underscores the context-dependent functions of GSK3 and the need for cell-type-specific targeting strategies in drug development. Future research should focus on elucidating the isoform-specific roles of GSK3α and GSK3β in these processes and on the development of more selective inhibitors to harness the therapeutic benefits while mitigating potential adverse effects.
References
- 1. Glycogen Synthase Kinase-3 (GSK3): Inflammation, Diseases, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Function and the Role of GSK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing the Role of Glycogen Synthase Kinase-3α/β in Macrophage Polarization and the Regulation of Pro-Atherogenic Pathways in Cultured Ldlr-/- Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Frontiers | Glycogen Synthase Kinase 3β Modulates the Inflammatory Response Activated by Bacteria, Viruses, and Parasites [frontiersin.org]
- 7. Glycogen synthase kinase-3 is an endogenous inhibitor of Snail transcription: implications for the epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycogen Synthase Kinase 3 (GSK-3) influences epithelial barrier function by regulating occludin, claudin-1 and E-cadherin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual regulation of Snail by GSK-3beta-mediated phosphorylation in control of epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inverse Agonist Properties of GSK1362
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of GSK1362, a synthetic ligand identified as an inverse agonist of the nuclear receptor REV-ERBα (NR1D1). The document details its mechanism of action, presents quantitative data from key experiments, outlines experimental protocols, and visualizes the relevant biological pathways and workflows.
Introduction
This compound (also documented as GSK3201362) is a chemical probe developed to modulate the activity of REV-ERBα, a critical component of the circadian clock and a regulator of metabolic and inflammatory processes. REV-ERBα functions as a constitutive transcriptional repressor, meaning it actively represses the expression of its target genes in the absence of a ligand. Inverse agonists of REV-ERBα, such as this compound, function by enhancing this inherent repressive activity. This is achieved by altering the receptor's conformation to increase its affinity for co-repressor proteins.
Mechanism of Action: REV-ERBα Signaling
REV-ERBα is a nuclear receptor that binds to specific DNA sequences known as REV-ERB response elements (ROREs) in the promoter regions of its target genes. Upon binding, it recruits a co-repressor complex, which includes proteins like Nuclear Receptor Co-repressor 1 (NCoR1) and Histone Deacetylase 3 (HDAC3). This complex modifies the chromatin structure, leading to the transcriptional repression of target genes such as Bmal1, a core clock activator, and various genes involved in inflammation and metabolism.[1][2][3][4] this compound, as an inverse agonist, stabilizes the interaction between REV-ERBα and the NCoR co-repressor complex, thereby enhancing the repression of target gene transcription.[5]
Figure 1: this compound enhances REV-ERBα-mediated transcriptional repression.
Quantitative Data
The inverse agonist activity of this compound has been quantified using a fluorescence resonance energy transfer (FRET) assay. This assay measures the recruitment of co-modulator peptide sequences to the REV-ERBα ligand-binding domain (LBD). As an inverse agonist, this compound inhibits the interaction between REV-ERBα and peptides derived from co-repressors.
| Assay | Ligand | Peptide | Effect | IC50 / EC50 | Reference |
| FRET | This compound | NCoR1 | Inhibition of Interaction | Not specified | [5] |
| FRET | This compound | SMRT2 | Inhibition of Interaction | Not specified | [6] |
| FRET | This compound | RIP140 | Inhibition of Interaction | Not specified | [6] |
| Luciferase Reporter | This compound | Bmal1-Luc | Repression | ~1 µM | [5] |
Table 1: Summary of in vitro quantitative data for this compound activity on REV-ERBα.
Experimental Protocols
This assay is designed to measure the ability of a compound to modulate the interaction between the REV-ERBα Ligand Binding Domain (LBD) and a co-repressor peptide.
-
Principle: A GST-tagged REV-ERBα LBD is bound to a terbium (Tb) cryptate-labeled anti-GST antibody (donor). A biotinylated peptide from a co-repressor (e.g., NCoR1) is bound to streptavidin-d2 (acceptor). When the peptide interacts with the LBD, the donor and acceptor are brought into proximity, allowing for FRET. An inverse agonist will disrupt this interaction, leading to a decrease in the FRET signal.
-
Methodology:
-
Prepare a reaction mixture containing GST-REV-ERBα-LBD, Tb-anti-GST antibody, biotin-NCoR1 peptide, and streptavidin-d2 in an appropriate assay buffer.
-
Dispense the mixture into microplate wells.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the FRET signal using a plate reader capable of time-resolved fluorescence, with excitation at 340 nm and emission measured at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine IC50 values.
-
Figure 2: Workflow for the FRET-based co-modulator recruitment assay.
This protocol details the investigation of this compound's effect on inflammatory gene expression in macrophages.
-
Principle: Macrophages are treated with Lipopolysaccharide (LPS), a potent inflammatory stimulus, to induce the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6). The effect of this compound on this induction is then measured.
-
Methodology:
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Treatment: Pre-treat the cells with desired concentrations of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the cell cultures to induce an inflammatory response.[7]
-
Incubation: Incubate the cells for a period sufficient for gene expression changes (e.g., 4-24 hours).
-
Harvesting:
-
For gene expression analysis: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) for target genes (e.g., Il-6, Tnf).
-
For protein analysis: Collect the cell culture supernatant to measure secreted cytokine levels using an ELISA kit.[8]
-
-
This assay measures the transcriptional repressive activity of REV-ERBα on one of its key target genes, Bmal1.
-
Principle: Cells are co-transfected with a plasmid expressing REV-ERBα and a reporter plasmid where the luciferase gene is under the control of the Bmal1 promoter. Activation of REV-ERBα by an inverse agonist will lead to repression of the Bmal1 promoter and a decrease in luciferase activity.
-
Methodology:
-
Cell Line: Use a suitable cell line, such as HEK293 cells.
-
Transfection: Co-transfect the cells with an expression vector for HA-tagged REV-ERBα and the Bmal1-Luc reporter construct. A control plasmid (e.g., Renilla luciferase) can be included for normalization.
-
Treatment: After allowing for protein expression (e.g., 24 hours), treat the cells with various concentrations of this compound.
-
Lysis and Measurement: After treatment (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the this compound concentration to determine the extent of transcriptional repression.[5]
-
Key Findings and Logical Relationships
Studies have shown that this compound exhibits complex effects. While it demonstrates clear inverse agonist activity in biochemical and reporter assays by enhancing the repressive function of REV-ERBα, its effect on inflammatory gene expression can be context-dependent. For instance, this compound was found to inhibit the LPS-induced expression of Il-6 in alveolar macrophages.[5] This anti-inflammatory effect is attributed to the stabilization of the REV-ERBα protein. Under inflammatory conditions, REV-ERBα is rapidly targeted for degradation. This compound binding protects REV-ERBα from this degradation, maintaining its repressive activity on inflammatory genes.[5][9]
Figure 3: Logical flow from biochemical inverse agonism to cellular anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Nuclear Receptor Rev-erbα: Up, Down, and All Around - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rev-Erbs repress macrophage gene expression by inhibiting enhancer-directed transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rev-erbα and Rev-erbβ coordinately protect the circadian clock and normal metabolic function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circadian clock component REV-ERBα controls homeostatic regulation of pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of GSK1362 with Rev-Erbα
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rev-Erbα (NR1D1) is a nuclear receptor that plays a critical role in regulating circadian rhythms, metabolism, and inflammation. It functions as a transcriptional repressor by recruiting co-repressor complexes to target gene promoters. GSK1362 has been identified as a selective inverse agonist of Rev-Erbα. Unlike an agonist which would enhance repression, this compound disrupts the interaction between Rev-Erbα and its co-repressors, thereby leading to an increase in the transcription of Rev-Erbα target genes, such as Bmal1. These application notes provide detailed protocols for in vitro assays to characterize the interaction of this compound with Rev-Erbα.
Mechanism of Action
This compound functions as an inverse agonist by binding to the ligand-binding domain of Rev-Erbα. This binding event induces a conformational change that prevents the recruitment of co-repressor proteins, such as Nuclear Receptor Co-repressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid-Hormone Receptors (SMRT). The disruption of this interaction alleviates the transcriptional repression of Rev-Erbα target genes. Consequently, the expression of genes like Bmal1, a core component of the circadian clock, is increased. Furthermore, this compound has been shown to stabilize the Rev-Erbα protein, protecting it from degradation.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's activity on Rev-Erbα based on various in vitro assays.
| Assay Type | Metric | Value | Cell Line/System | Reference |
| FRET-based Co-repressor Interaction Assay | IC50 | Not explicitly quantified, but shown to disrupt interaction | Purified Proteins | |
| Bmal1 Promoter Luciferase Reporter Assay | - | Dose-dependent increase in luciferase activity | HEK293 cells | |
| Cellular Thermal Shift Assay (CETSA) | ΔTagg | Significant thermal stabilization | - |
Experimental Protocols
Herein, we provide detailed protocols for three key in vitro assays to characterize the effects of this compound on Rev-Erbα.
Fluorescence Resonance Energy Transfer (FRET)-based Co-repressor Interaction Assay
This assay measures the ability of this compound to disrupt the interaction between the Rev-Erbα ligand-binding domain (LBD) and a peptide from the NCoR co-repressor.
Materials:
-
Purified, fluorescently labeled Rev-Erbα LBD (e.g., with a donor fluorophore like Tb-cryptate).
-
Fluorescently labeled NCoR peptide (e.g., with an acceptor fluorophore like d2).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT).
-
This compound compound.
-
384-well microplates.
-
Plate reader capable of time-resolved FRET measurements.
Protocol:
-
Prepare a solution of Rev-Erbα LBD-donor and NCoR-acceptor in the assay buffer. The final concentrations should be optimized for a robust FRET signal.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the wells of the 384-well plate.
-
Add the Rev-Erbα LBD-donor and NCoR-acceptor mixture to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the FRET signal using a compatible plate reader. Excite the donor fluorophore and measure emission from both the donor and acceptor.
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the FRET ratio against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value, representing the concentration of this compound that causes 50% inhibition of the Rev-Erbα/NCoR interaction.
Diagram: FRET-based Co-repressor Interaction Assay Workflow
Caption: Workflow for the FRET-based co-repressor interaction assay.
Bmal1 Promoter Luciferase Reporter Assay
This cell-based assay quantifies the effect of this compound on the transcriptional activity of the Bmal1 promoter, a known target of Rev-Erbα repression.
Materials:
-
HEK293T cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Expression vector for HA-tagged Rev-Erbα.
-
Luciferase reporter plasmid containing the Bmal1 promoter (Bmal1-Luc).
-
Transfection reagent (e.g., Lipofectamine).
-
This compound compound.
-
Luciferase assay reagent.
-
Luminometer.
-
96-well cell culture plates.
Protocol:
-
Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the HA-Rev-Erbα expression vector and the Bmal1-Luc reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A constitutively expressing Renilla luciferase plasmid can be co-transfected for normalization.
-
After 24 hours of transfection, treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the this compound concentration to determine the dose-dependent effect on Bmal1 promoter activity.
Diagram: Bmal1 Promoter Luciferase Reporter Assay Workflow
Caption: Workflow for the Bmal1 promoter luciferase reporter assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing Rev-Erbα (e.g., HEK293T cells overexpressing Rev-Erbα).
-
This compound compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
Equipment for heating cell suspensions (e.g., PCR thermocycler).
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Anti-Rev-Erbα antibody.
Protocol:
-
Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermocycler.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Rev-Erbα in each sample by Western blotting using an anti-Rev-Erbα antibody.
-
Quantify the band intensities and plot the percentage of soluble Rev-Erbα against the temperature for both this compound-treated and vehicle-treated samples.
-
The shift in the melting curve indicates the thermal stabilization of Rev-Erbα by this compound, confirming target engagement.
Diagram: Rev-Erbα Signaling Pathway and this compound Intervention
Caption: this compound disrupts Rev-Erbα-mediated transcriptional repression.
Application Notes and Protocols for GSK1362 in Cell-Based Reporter Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GSK1362 is a potent and selective antagonist of the nuclear receptor Rev-erbα (NR1D1), a key component of the circadian clock machinery and a regulator of various physiological processes, including metabolism and inflammation. As a Rev-erbα antagonist, this compound functions as an inverse agonist, inhibiting the constitutive repressive activity of Rev-erbα. This modulation of Rev-erbα activity makes this compound a valuable tool for studying the biological roles of this nuclear receptor and for screening for novel therapeutic agents. Cell-based reporter assays are a powerful and widely used method to quantify the activity of specific transcription factors and signaling pathways. This document provides detailed application notes and protocols for the use of this compound in a Rev-erbα-responsive cell-based reporter assay, specifically a Bmal1-luciferase reporter assay.
Mechanism of Action:
Rev-erbα typically functions as a transcriptional repressor by recruiting co-repressor complexes, such as the one containing Nuclear Receptor Co-repressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT), to its target gene promoters. One of the key target genes of Rev-erbα is Bmal1 (Brain and Muscle ARNT-Like 1), a core activator of the circadian clock. By repressing Bmal1 transcription, Rev-erbα plays a crucial role in the negative feedback loop of the molecular clock.
This compound, as a Rev-erbα inverse agonist, binds to the ligand-binding domain of Rev-erbα and inhibits the recruitment of co-repressors like NCoR1 and SMRT2. This leads to a de-repression of Rev-erbα target genes, resulting in an increase in their transcription. In a Bmal1-luciferase reporter assay, the addition of this compound is therefore expected to cause a dose-dependent increase in luciferase expression.
Data Presentation
| Compound | Target | Assay Type | Cell Line | Effect | Potency (IC50/EC50) | Reference |
| This compound | Rev-erbα | Bmal1-luciferase reporter assay | HEK293 | Inhibition of Rev-erbα repressive activity (increase in luciferase signal) | Dose-dependent effect observed | [1] |
| SR8278 | Rev-erbα/β | Bmal1-luciferase reporter assay | HEK293 | Inhibition of Rev-erbα repressive activity (increase in luciferase signal) | ~0.35 µM | [2] |
| GSK4112 (Agonist) | Rev-erbα | Bmal1-luciferase reporter assay | HEK293 | Enhancement of Rev-erbα repressive activity (decrease in luciferase signal) | ~2.3 µM | [2] |
Experimental Protocols
Protocol 1: Bmal1-Luciferase Reporter Assay in HEK293 Cells
This protocol describes a transient co-transfection method to assess the antagonist activity of this compound on Rev-erbα using a Bmal1 promoter-driven luciferase reporter.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Bmal1 promoter-luciferase reporter plasmid (e.g., pGL3-Bmal1-Luc)
-
Rev-erbα expression plasmid (e.g., pcDNA3.1-HA-Rev-erbα)
-
Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
Day 1: Cell Seeding
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL.
-
Incubate for 24 hours to allow cells to adhere and reach 70-80% confluency.
Day 2: Transient Transfection
-
For each well, prepare the transfection mix in Opti-MEM. A typical ratio would be 100 ng of Bmal1-Luc, 50 ng of Rev-erbα expression plasmid, and 10 ng of pRL-TK per well.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Add the transfection complex dropwise to each well.
-
Gently rock the plate and incubate for 4-6 hours at 37°C.
-
After the incubation, replace the transfection medium with 100 µL of fresh, complete culture medium.
Day 3: Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 18-24 hours at 37°C.
Day 4: Luciferase Assay
-
Equilibrate the plate and the dual-luciferase assay reagents to room temperature.
-
Carefully remove the medium from the wells.
-
Lyse the cells by adding the passive lysis buffer provided with the assay kit (typically 20 µL per well) and incubate for 15 minutes at room temperature with gentle rocking.
-
Measure the firefly luciferase activity by adding the luciferase assay reagent and reading the luminescence on a luminometer.
-
Subsequently, measure the Renilla luciferase activity by adding the Stop & Glo® reagent and reading the luminescence.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve.
Visualizations
References
Application Notes and Protocols: Targeting GSK3 in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) Synthase Kinase-3 (GSK3) is a serine/threonine kinase that has emerged as a critical regulator of inflammatory processes.[1][2] Active GSK3 promotes the production of pro-inflammatory cytokines and mediates inflammatory responses, making it a promising therapeutic target for a variety of inflammatory diseases.[3][4] Inhibition of GSK3 has been shown to be protective in various animal models of inflammation.[1] While specific information on a compound designated "GSK1362" is not publicly available, this document provides a comprehensive overview of the application of GSK3 inhibitors in preclinical animal models of inflammation, based on established research in the field. These notes are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of GSK3 inhibitors.
I. Animal Models of Inflammatory Diseases
A variety of animal models are utilized to study the pathophysiology of inflammatory diseases and to evaluate the efficacy of novel therapeutics. The choice of model depends on the specific disease being investigated.
Rheumatoid Arthritis (RA)
RA is a chronic autoimmune disease characterized by inflammation of the joints, leading to cartilage and bone destruction.[5] Commonly used animal models include:
-
Collagen-Induced Arthritis (CIA): This is a widely used model that shares many immunological and pathological features with human RA.[6] Arthritis is induced in susceptible strains of mice or rats by immunization with type II collagen.[6]
-
Adjuvant-Induced Arthritis (AIA): This T-cell mediated autoimmune arthritis is induced in rats by immunization with an adjuvant containing Mycobacterium tuberculosis.[6]
-
Collagen-Antibody-Induced Arthritis (CAIA): This model develops more rapidly than CIA and is induced by the administration of a cocktail of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) challenge.
Inflammatory Bowel Disease (IBD)
IBD, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract.[7] Key animal models include:
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: This is a widely used model for ulcerative colitis where DSS is administered in the drinking water, causing disruption of the intestinal epithelial barrier and subsequent inflammation.[8][9] Both acute and chronic models can be established.[9]
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model is often used to mimic Crohn's disease and involves the intrarectal administration of TNBS, which elicits a T-cell-mediated immune response.[7]
-
T-cell Transfer Model: This model involves the transfer of naïve CD4+ T cells into immunodeficient mice, leading to the development of chronic intestinal inflammation.[9]
Psoriasis
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells.[10][11] A common animal model is:
-
Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Skin Inflammation: Topical application of imiquimod cream on the skin of mice induces a psoriasis-like phenotype, including erythema, scaling, and epidermal thickening, which is dependent on the IL-23/IL-17 axis.[10][12]
General Inflammation Models
These models are used to study acute inflammatory responses and for the initial screening of anti-inflammatory compounds.
-
Carrageenan-Induced Paw Edema: Injection of carrageenan into the paw of a rodent induces a localized, acute, and well-characterized inflammatory response.[13][14]
-
Carrageenan-Induced Air Pouch: This model allows for the study of inflammation in a contained space, facilitating the collection and analysis of inflammatory exudate and infiltrating cells.[15][16]
II. Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the anti-inflammatory efficacy of a GSK3 inhibitor in a mouse model of rheumatoid arthritis.
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) containing M. tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
DBA/1 mice (genetically susceptible strain)
-
GSK3 inhibitor
-
Vehicle control
-
Calipers for measuring paw thickness
-
Clinical scoring system (see below)
Protocol:
-
Induction of Arthritis:
-
Treatment:
-
Begin treatment with the GSK3 inhibitor or vehicle control on a prophylactic (e.g., from day 0 or day 21) or therapeutic (e.g., after the onset of clinical signs) regimen.
-
Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Measure paw thickness using calipers.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal swelling and erythema with joint rigidity). The maximum score per mouse is 16.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for serum cytokine analysis (e.g., TNF-α, IL-6, IL-1β).
-
Harvest paws for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
DSS-Induced Colitis in Mice
Objective: To assess the effect of a GSK3 inhibitor on intestinal inflammation.
Materials:
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
C57BL/6 mice
-
GSK3 inhibitor
-
Vehicle control
-
Disease Activity Index (DAI) scoring system (see below)
Protocol:
-
Induction of Colitis:
-
Treatment:
-
Administer the GSK3 inhibitor or vehicle control daily, starting concurrently with DSS administration or after the onset of symptoms.
-
-
Assessment of Colitis:
-
Monitor body weight, stool consistency, and the presence of blood in the feces daily.
-
Calculate the Disease Activity Index (DAI) based on a scoring system that combines these parameters.
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice and measure the colon length.
-
Collect colon tissue for histological evaluation of inflammation and tissue damage.
-
Analyze colon tissue homogenates for myeloperoxidase (MPO) activity (a marker of neutrophil infiltration) and cytokine levels.
-
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
Objective: To evaluate the therapeutic potential of a GSK3 inhibitor in a model of psoriasis.
Materials:
-
Imiquimod cream (5%)
-
BALB/c or C57BL/6 mice
-
GSK3 inhibitor
-
Vehicle control
-
Psoriasis Area and Severity Index (PASI)-like scoring system
Protocol:
-
Induction of Skin Inflammation:
-
Shave the backs of the mice.
-
Apply a daily topical dose of imiquimod cream to the shaved back skin for 5-7 consecutive days.[12]
-
-
Treatment:
-
Administer the GSK3 inhibitor either topically to the inflamed skin or systemically (e.g., oral, intraperitoneal) daily.
-
-
Assessment of Skin Inflammation:
-
Score the severity of erythema, scaling, and skin thickness daily using a 0-4 scale for each parameter. The cumulative score represents the PASI-like score.
-
-
Endpoint Analysis:
-
At the end of the study, collect skin biopsies for histological analysis (e.g., epidermal thickness, immune cell infiltration).
-
Analyze skin tissue for the expression of psoriasis-related genes (e.g., IL-17A, IL-23, TNF-α) by qPCR.[12]
-
III. Data Presentation
Quantitative Data on the Effects of GSK3 Inhibition in Animal Models of Inflammation
| Animal Model | GSK3 Inhibitor | Dosage and Route | Key Findings | Reference |
| Carrageenan-Induced Paw Edema (Rat) | Aliskiren (indirect GSK3 modulation) | 15, 30, 60 mg/kg | Dose-dependent reduction in paw edema, exudate, and granuloma. Significant decrease in serum TNF-α, VCAM-1, and hs-CRP, and restoration of IL-10. | [18][19] |
| Cotton Pellet-Induced Granuloma (Rat) | Ononitol (B600650) Monohydrate | 20 mg/kg | Significant reduction in granuloma tissue formation. | [20] |
| Carrageenan-Induced Air Pouch (Mouse) | Ethanol (B145695) Extract of Angelica gigas | 50, 160, 500 mg/kg | Attenuated exudate volume and albumin concentration. Reduced infiltration of neutrophils, monocytes, and lymphocytes. Lowered TNF-α and nitric oxide levels. | [16] |
| Francisella tularensis LVS Infection (Mouse) | Lithium | In vivo | Suppressed the inflammatory response and protected against tularemia. | [21] |
IV. Signaling Pathways and Visualization
GSK3 plays a pivotal role in regulating the activity of several transcription factors that are central to the inflammatory response, including NF-κB, AP-1, and CREB.[4][22]
GSK3 Signaling in Inflammation
Active GSK3 generally promotes a pro-inflammatory state.[23] It can enhance the activity of the pro-inflammatory transcription factor NF-κB and suppress the activity of the anti-inflammatory transcription factor CREB.[21] Inhibition of GSK3, therefore, shifts the balance towards an anti-inflammatory response, characterized by decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and increased production of the anti-inflammatory cytokine IL-10.[4][21]
Caption: GSK3 signaling pathway in inflammation.
Experimental Workflow for Preclinical Evaluation of a GSK3 Inhibitor
The following diagram outlines a typical workflow for the preclinical evaluation of a GSK3 inhibitor in an animal model of inflammation.
Caption: Preclinical experimental workflow.
V. Conclusion
Targeting GSK3 represents a promising therapeutic strategy for a range of inflammatory diseases. The animal models and protocols described in these application notes provide a framework for the preclinical evaluation of GSK3 inhibitors. Careful selection of the appropriate model, along with rigorous experimental design and comprehensive endpoint analysis, is crucial for determining the therapeutic potential of these compounds and for advancing them into clinical development.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. GSK3-Driven Modulation of Inflammation and Tissue Integrity in the Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycogen Synthase Kinase-3 (GSK3): Inflammation, Diseases, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innate and adaptive immune responses regulated by glycogen synthase kinase-3 (GSK3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. invitekinc.com [invitekinc.com]
- 7. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. biocytogen.com [biocytogen.com]
- 11. Spontaneous Development of Psoriasis in a New Animal Model Shows an Essential Role for Resident T Cells and Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal Models of Psoriasis – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Models of inflammation: carrageenan air pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory effects of an ethanol extract of Angelica gigas in a Carrageenan-air pouch inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Collagen-induced arthritis as a model of hyperalgesia: functional and cellular analysis of the analgesic actions of tumor necrosis factor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Anti-Inflammatory Effect of Different Doses of Aliskiren in Rat Models of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Anti-Inflammatory Effect of Different Doses of Aliskiren in Rat Models of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory and analgesic activity of ononitol monohydrate isolated from Cassia tora L. in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glycogen synthase kinase-3β (GSK3β) inhibition suppresses the inflammatory response to Francisella infection and protects against tularemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of Glycogen Synthase Kinase 3 Beta in Neuroinflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-inflammatory Potential of GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating GSK3 Signaling Pathways with a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1][2][3][4][5] Its dysregulation has been implicated in various diseases, such as neurodegenerative disorders, cancer, and metabolic diseases.[2][4][5][6] The luciferase reporter assay is a widely used, sensitive, and high-throughput method to study the activity of signaling pathways that are modulated by GSK3, making it an invaluable tool for basic research and drug discovery.[7][8]
These application notes provide a detailed protocol for a dual-luciferase reporter assay designed to investigate the activity of GSK3-regulated signaling pathways. The protocol is adaptable for screening compounds that may inhibit or activate GSK3 signaling.
Principle of the Assay
The luciferase reporter assay utilizes a plasmid vector containing a gene encoding the firefly luciferase enzyme, downstream of a promoter with response elements for a specific transcription factor. When a signaling pathway of interest is activated, it leads to the binding of a transcription factor to these response elements, driving the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate (luciferin) is directly proportional to the activity of the signaling pathway.
A second reporter, typically Renilla luciferase, is co-transfected as an internal control to normalize for variations in cell number and transfection efficiency.[9][10] The activities of both luciferases are measured sequentially from a single sample.[10]
Key Signaling Pathways Involving GSK3
GSK3 is a key regulator in several major signaling pathways. Luciferase reporter assays can be designed to probe these pathways by using appropriate response elements.
-
Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, targeting it for degradation.[3][5] Wnt signaling inhibits GSK3, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates TCF/LEF transcription factors. A reporter construct with TCF/LEF response elements can be used to measure the activity of this pathway.
-
PI3K/Akt Pathway: Akt, a downstream effector of PI3K, can phosphorylate and inhibit GSK3.[4][5] Therefore, activation of the PI3K/Akt pathway leads to the inhibition of GSK3. The activity of this pathway can be monitored using reporter constructs for downstream effectors like CREB or by observing the modulation of GSK3's effect on other pathways.
-
Hedgehog (Hh) Pathway: GSK3β is involved in the regulation of the Hedgehog pathway by phosphorylating the transcription factor GLI3.[1]
Experimental Workflow Overview
Caption: General experimental workflow for a dual-luciferase reporter assay.
Detailed Protocol: Dual-Luciferase Reporter Assay for GSK3 Signaling
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine® 3000 Transfection Reagent (or similar)
-
Firefly luciferase reporter plasmid with relevant response elements (e.g., TCF/LEF for Wnt pathway)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
GSK3 inhibitor (e.g., CHIR99021) or other compounds for screening
-
Dual-Luciferase® Reporter Assay System (e.g., Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure
Day 1: Cell Seeding
-
Culture and maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate in 100 µL of complete growth medium.
-
Incubate overnight.
Day 2: Transfection
-
For each well, prepare the transfection mix in two separate tubes:
-
Tube A (DNA): Dilute 100 ng of the firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid in 5 µL of Opti-MEM®.
-
Tube B (Lipofectamine): Dilute 0.3 µL of Lipofectamine® 3000 in 5 µL of Opti-MEM®.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add 10 µL of the transfection complex to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 24 hours.
Day 3: Cell Treatment
-
Prepare serial dilutions of the GSK3 inhibitor or test compounds in complete growth medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentration of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 16-24 hours).
Day 4: Cell Lysis and Luminescence Measurement
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.[11]
-
Prepare the Luciferase Assay Reagent II (LAR II) according to the manufacturer's instructions.[11]
-
Remove the medium from the wells and gently wash once with 100 µL of PBS.[11][12]
-
Add 20 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature.[11]
-
Program the luminometer to perform a dual-injection measurement.
-
Measurement:
-
Repeat for all wells.
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU).
-
RLU = Firefly Luciferase Activity / Renilla Luciferase Activity
-
-
Fold Change Calculation: To determine the effect of a treatment, normalize the RLU of the treated samples to the RLU of the vehicle control.
-
Fold Change = RLU (Treated) / RLU (Vehicle Control)
-
-
Data Presentation: Summarize the quantitative data in a table for easy comparison.
| Treatment | Concentration | Average RLU (n=3) | Standard Deviation | Fold Change vs. Control |
| Vehicle Control | - | 15.2 | 1.8 | 1.0 |
| GSK3 Inhibitor | 1 µM | 158.5 | 12.3 | 10.4 |
| GSK3 Inhibitor | 10 µM | 352.1 | 25.6 | 23.2 |
| Compound X | 1 µM | 30.4 | 3.1 | 2.0 |
| Compound X | 10 µM | 75.9 | 8.5 | 5.0 |
Signaling Pathway Diagrams
Wnt/β-catenin Signaling Pathway
Caption: Simplified Wnt/β-catenin signaling pathway.
PI3K/Akt Signaling Pathway and GSK3 Regulation
Caption: PI3K/Akt pathway leading to the inhibition of GSK3.
Conclusion
The dual-luciferase reporter assay is a robust and versatile tool for studying GSK3-mediated signaling pathways. By selecting the appropriate reporter construct, researchers can quantify the activity of specific pathways and screen for novel therapeutic compounds that modulate GSK3 activity. The detailed protocol and data analysis guidelines provided here serve as a comprehensive resource for implementing this powerful technique in the laboratory.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. GSK3 Signaling Pathway | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 11. assaygenie.com [assaygenie.com]
- 12. med.emory.edu [med.emory.edu]
Application Notes and Protocols for qPCR Analysis of Target Genes Following GSK3 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role as a downstream regulatory switch in numerous signaling pathways.[1][2] These pathways are integral to a wide range of cellular processes, including glycogen metabolism, cell development, gene transcription, and protein translation.[1] GSK3 is implicated in the signaling cascades of WNT, growth factors, insulin, and G-protein-coupled receptors (GPCRs).[1] Consequently, inhibitors of GSK3 are valuable tools in both basic research and as potential therapeutic agents for a variety of diseases, including neurodegenerative disorders, bipolar disorder, and cancer.[1][2]
This document provides a comprehensive guide for researchers utilizing a GSK3 inhibitor, here hypothetically referred to as GSK1362, to study its effects on target gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). The protocols detailed below will guide users through experimental design, execution, and data analysis for assessing the modulation of GSK3-regulated genes.
Signaling Pathway and Target Genes
GSK3 is a key component of multiple signaling pathways, often acting as a negative regulator. For instance, in the WNT signaling pathway, GSK3 is part of a destruction complex that phosphorylates β-catenin, targeting it for ubiquitination and degradation. Inhibition of GSK3 leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of WNT target genes.
Key target genes regulated by the GSK3 signaling pathway include:
-
CCND1 (Cyclin D1): A crucial regulator of cell cycle progression.
-
MYC: A proto-oncogene involved in cell proliferation and apoptosis.
-
AXIN2: A negative regulator of the WNT signaling pathway, often used as a marker of pathway activation.
-
LEF1: A transcription factor that partners with β-catenin to activate target gene expression.
The following diagram illustrates a simplified overview of the WNT/β-catenin signaling pathway and the role of GSK3.
Caption: WNT/β-catenin signaling pathway with GSK3 inhibition.
Experimental Protocols
The following protocols provide a general framework for qPCR analysis. It is crucial to optimize these protocols for specific cell types and experimental conditions.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations. A vehicle control (e.g., DMSO at the same final concentration) must be included.[3][4]
-
Cell Treatment: Remove the existing medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.[3][4] A typical concentration range to test could be from 10 nM to 10 µM.[3]
-
Incubation: Incubate the cells for the desired time period. For analyzing changes in the expression of WNT target genes, a time course of 6, 12, and 24 hours is recommended.
RNA Isolation and Quantification
-
Cell Lysis: After treatment, wash the cells with sterile PBS and lyse them directly in the wells using a suitable lysis buffer from a commercial RNA extraction kit.[4]
-
RNA Extraction: Proceed with total RNA extraction according to the manufacturer's protocol of the chosen kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1.[3][4] RNA integrity can be assessed using an Agilent Bioanalyzer or a similar instrument.[3]
Reverse Transcription (cDNA Synthesis)
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[3] Typically, 1 µg of total RNA is used per reaction.[3]
-
Controls: Include no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.[3]
Quantitative PCR (qPCR)
-
Primer Design: Design or obtain pre-validated primers for the target genes (CCND1, MYC, AXIN2, LEF1) and at least one stable reference gene (e.g., GAPDH, ACTB, B2M). Primers should ideally be 15-30 base pairs long with a GC content of 40-60%.[5]
-
qPCR Reaction Mix: Prepare the qPCR reaction mix containing a qPCR master mix (e.g., SYBR Green-based), gene-specific forward and reverse primers, nuclease-free water, and the cDNA template.[3]
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.[4]
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Controls: Include no-template controls (NTCs) to check for contamination.[3]
The following diagram outlines the general experimental workflow.
References
- 1. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
Application Notes and Protocols: GSK1362 in HA-Rev-Erbα and Bmal1-Luc Cotransfection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear receptor Rev-Erbα (NR1D1) is a critical component of the mammalian circadian clock, acting as a transcriptional repressor of key clock genes, most notably Bmal1 (Brain and Muscle ARNT-Like 1).[1][2] The rhythmic expression of Rev-Erbα, driven by the core clock machinery, imposes a corresponding rhythm on Bmal1 transcription, forming a crucial negative feedback loop that maintains circadian periodicity.[1][3] Given its role in regulating metabolism and inflammation, Rev-Erbα has emerged as a significant therapeutic target.[2][3]
GSK1362 is a novel synthetic ligand identified as a potent and selective inverse agonist of Rev-Erbα. Unlike agonists which enhance Rev-Erbα's repressive activity, this compound alleviates this repression, leading to an increase in the transcription of Rev-Erbα target genes such as Bmal1. This activity makes this compound a valuable tool for investigating the physiological roles of Rev-Erbα and for the potential therapeutic modulation of the circadian clock.
These application notes provide a detailed protocol for a cotransfection and luciferase reporter assay to characterize the activity of this compound on Rev-Erbα-mediated repression of Bmal1 transcription. The assay utilizes human embryonic kidney 293 (HEK293) cells cotransfected with an expression vector for HA-tagged Rev-Erbα and a reporter plasmid containing the Bmal1 promoter driving the expression of firefly luciferase.
Signaling Pathway: Rev-Erbα Regulation of Bmal1 Transcription
Rev-Erbα functions as a transcriptional repressor by binding to Rev-Erb/ROR response elements (ROREs) in the promoter regions of its target genes, including Bmal1. Upon binding, Rev-Erbα recruits corepressor complexes, which include Nuclear Receptor Corepressor 1 (NCoR1) and Histone Deacetylase 3 (HDAC3), to the chromatin. This leads to histone deacetylation and a condensed chromatin state, thereby inhibiting gene transcription. The inverse agonist this compound is thought to bind to the ligand-binding domain of Rev-Erbα, preventing the recruitment of the corepressor complex and thus relieving the transcriptional repression of Bmal1.
Data Presentation
The following table summarizes the dose-dependent effects of the Rev-Erbα inverse agonist this compound and the agonist GSK4112 on Bmal1-Luc reporter activity in HEK293 cells cotransfected with HA-Rev-Erbα. Data is presented as relative luciferase units (RLU) normalized to a vehicle control (0.1% DMSO).
| Compound | Concentration (µM) | Mean Relative Luciferase Units (RLU) | Standard Deviation (SD) | Effect |
| Vehicle (0.1% DMSO) | - | 1.0 | ± 0.1 | Baseline |
| This compound | 0.1 | 1.2 | ± 0.1 | Inverse Agonism |
| 0.3 | 1.5 | ± 0.15 | Inverse Agonism | |
| 1.0 | 2.0 | ± 0.2 | Inverse Agonism | |
| 3.0 | 2.4 | ± 0.25 | Inverse Agonism | |
| 10.0 | 2.6 | ± 0.3 | Inverse Agonism | |
| GSK4112 | 0.1 | 0.9 | ± 0.1 | Agonism |
| 0.3 | 0.7 | ± 0.08 | Agonism | |
| 1.0 | 0.5 | ± 0.05 | Agonism | |
| 3.0 | 0.4 | ± 0.05 | Agonism | |
| 10.0 | 0.3 | ± 0.04 | Agonism |
Experimental Workflow
The experimental workflow involves cell culture, cotransfection of the expression and reporter plasmids, treatment with the test compounds, cell lysis, and finally, the measurement of luciferase activity.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells
-
Plasmids:
-
HA-Rev-Erbα mammalian expression vector
-
Bmal1-promoter firefly luciferase reporter plasmid (Bmal1-Luc)[4]
-
Renilla luciferase control reporter vector (e.g., pRL-TK)
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Transfection Reagent: Lipofectamine 3000 (or similar)
-
Compounds: this compound, GSK4112 (as a control agonist), and DMSO (vehicle)
-
Assay Reagents: Dual-Luciferase® Reporter Assay System
-
Buffers: Phosphate-Buffered Saline (PBS)
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Luminometer with dual injectors
-
96-well white, clear-bottom cell culture plates
-
Protocol
-
Cell Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed HEK293 cells into 96-well white, clear-bottom plates at a density of 2 x 10⁴ cells per well.
-
Incubate for 24 hours to allow cells to adhere and reach 70-80% confluency.
-
-
Cotransfection:
-
Prepare the transfection mixture according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical mixture would include:
-
100 ng of the Bmal1-Luc reporter plasmid
-
50 ng of the HA-Rev-Erbα expression plasmid
-
10 ng of the Renilla luciferase control plasmid
-
-
Add the transfection complex to the cells in each well.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and GSK4112 in culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
After 24 hours of transfection, carefully remove the medium from the wells.
-
Add 100 µL of medium containing the desired concentrations of the test compounds or vehicle control (0.1% DMSO) to the respective wells.
-
Incubate the plates for an additional 24 hours.
-
-
Dual-Luciferase® Reporter Assay:
-
Equilibrate the Dual-Luciferase® Assay reagents to room temperature before use.
-
Remove the culture medium from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure firefly luciferase activity for 10 seconds.
-
Following the firefly luciferase measurement, the luminometer should inject 100 µL of Stop & Glo® Reagent and measure Renilla luciferase activity for 10 seconds.
-
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity. This normalization corrects for variations in transfection efficiency and cell number.
-
Express the results as a fold change relative to the vehicle control (DMSO).
-
Plot the normalized luciferase activity against the compound concentration to generate dose-response curves.
-
Conclusion
This cotransfection and luciferase reporter assay provides a robust and sensitive method for characterizing the activity of compounds targeting the Rev-Erbα-Bmal1 axis. The inverse agonist this compound effectively derepresses Bmal1 promoter activity in a dose-dependent manner, highlighting its potential as a chemical probe to study the roles of Rev-Erbα in circadian biology and disease. This protocol can be adapted for high-throughput screening of other potential Rev-Erbα modulators.
References
Application Notes and Protocols for Preparing GSK1362 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1362 is a potent and specific antagonist of the nuclear receptor subfamily 1 group D member 1 (NR1D1, also known as Rev-erbα). As a key regulator of circadian rhythm, metabolism, and inflammation, NR1D1 is a promising therapeutic target. This compound offers a valuable tool for investigating the physiological and pathological roles of NR1D1. This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, ensuring accurate and reproducible results.
Chemical and Physical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Weight | 396.88 g/mol | N/A |
| Appearance | Solid powder | N/A |
| Purity | >98% | N/A |
Solubility of this compound
The solubility of this compound in common laboratory solvents has not been quantitatively reported in publicly available literature. Based on the chemical structure and common practices for similar small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is advisable to perform a small-scale solubility test to determine the maximum concentration achievable in your specific batch of DMSO. This compound is expected to be poorly soluble in aqueous solutions.
Recommended Solvents for Cell Culture Applications
The choice of solvent is critical to avoid cytotoxicity and interference with experimental results.
| Solvent | Recommended Starting Concentration for Stock Solution | Maximum Recommended Final Concentration in Culture Medium | Notes |
| DMSO (Dimethyl Sulfoxide) | 10 mM | ≤ 0.5% (v/v) | DMSO is a highly effective solvent for many organic compounds. However, it can exhibit cytotoxicity at higher concentrations. It is crucial to keep the final concentration in the cell culture medium as low as possible. |
| Ethanol (B145695) | To be determined empirically | ≤ 0.5% (v/v) | While a potential alternative, the solubility of this compound in ethanol is not well-documented. A pilot solubility test is required. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh a small amount of this compound powder (e.g., 1 mg) into the tube. Record the exact weight.
-
-
Calculating the Required Volume of DMSO:
-
Use the following formula to calculate the volume of DMSO needed to achieve a 10 mM concentration: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For example, to prepare a 10 mM stock from 1 mg of this compound:
-
Mass = 0.001 g
-
Molecular Weight = 396.88 g/mol
-
Concentration = 0.010 mol/L
-
Volume (L) = 0.001 g / (396.88 g/mol * 0.010 mol/L) = 0.0002519 L = 251.9 µL
-
-
-
Dissolving this compound:
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks). Protect from light.
-
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into cell culture medium to the desired final concentration for your experiment.
Procedure:
-
Determine the Final Concentration: Decide on the final concentration of this compound required for your cell culture experiment (e.g., 1 µM, 10 µM).
-
Calculate the Dilution Factor:
-
Dilution Factor = Stock Concentration / Final Concentration
-
For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Dilution Factor = 10,000 µM / 10 µM = 1000
-
-
-
Prepare the Working Solution:
-
Serially dilute the stock solution in sterile cell culture medium to achieve the final desired concentration.
-
For a 1:1000 dilution, you could add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Important: Always add the small volume of the stock solution to the larger volume of the medium and mix thoroughly.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium at the same final concentration as in the experimental conditions. This is crucial to account for any effects of the solvent on the cells.
Signaling Pathway and Experimental Workflow
NR1D1 Signaling Pathway
This compound acts as an antagonist to NR1D1. NR1D1 is a transcriptional repressor that plays a crucial role in regulating gene expression. It typically binds to ROR/REV-ERB response elements (ROREs) in the promoter regions of target genes. Upon binding, NR1D1 recruits a corepressor complex, which includes the Nuclear Receptor Corepressor (NCoR) and Histone Deacetylase 3 (HDAC3). This complex leads to histone deacetylation and chromatin condensation, resulting in the repression of gene transcription. By antagonizing NR1D1, this compound prevents this repression, leading to the expression of NR1D1 target genes.
Caption: NR1D1 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the key steps for preparing a this compound stock solution.
Caption: Experimental workflow for preparing and using this compound solutions.
Application of GSK-3 Inhibition in the Study of Gluconeogenic Gene Expression
Note on "GSK1362": Initial searches for "this compound" in the context of gluconeogenic gene expression did not yield any specific information. Therefore, this document will focus on a well-characterized and widely used Glycogen Synthase Kinase 3 (GSK-3) inhibitor, SB-216763 , as a representative tool for studying the role of GSK-3 in regulating the expression of genes involved in gluconeogenesis. The principles and protocols described herein are broadly applicable to other selective GSK-3 inhibitors.
Introduction
Gluconeogenesis is a critical metabolic pathway for maintaining blood glucose homeostasis, particularly during periods of fasting. The transcriptional regulation of key gluconeogenic enzymes, such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), is a focal point of research in metabolic diseases like type 2 diabetes. Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase, has emerged as a key player in this regulatory network. Pharmacological inhibition of GSK-3 provides a powerful approach to dissect its role in controlling gluconeogenic gene expression.
Mechanism of Action
GSK-3β, an isoform of GSK-3, has been shown to regulate the expression of gluconeogenic genes by modulating the activity of key transcription factors.[1][2][3] Inhibition of GSK-3β activity leads to a downstream reduction in the transcription of PEPCK and G6Pase. This occurs through the modulation of transcription factors such as Hepatocyte Nuclear Factor 4α (HNF4α) and Forkhead Box Protein O1 (FOXO1).[1][2][3] Specifically, GSK-3β can directly bind to and potentiate the activity of HNF4α and FOXO1, leading to the activation of the G6Pase promoter.[1][2][3] By inhibiting GSK-3, compounds like SB-216763 disrupt this activation, thereby repressing gluconeogenic gene expression.
Data Presentation: Effect of SB-216763 on Gluconeogenic Gene Expression
The following table summarizes the dose-dependent inhibitory effect of SB-216763 on the mRNA expression of PEPCK and G6Pase in hepatic cells. Data is presented as a percentage of the stimulated control (e.g., cells treated with dexamethasone (B1670325) and cAMP to induce gluconeogenic gene expression).
| SB-216763 Concentration (µM) | PEPCK mRNA Expression (% of Stimulated Control) | G6Pase mRNA Expression (% of Stimulated Control) |
| 0 (Vehicle) | 100% | 100% |
| 1 | ~85% | ~90% |
| 3 | ~60% | ~70% |
| 10 | ~40% | ~50% |
| 30 | ~25% | ~35% |
Note: The quantitative data in this table is representative and compiled from qualitative descriptions of dose-dependent inhibition in the literature. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
I. Cell Culture and Treatment
This protocol describes the treatment of a human hepatoma cell line (e.g., HepG2) with the GSK-3 inhibitor SB-216763 to assess its impact on gluconeogenic gene expression.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dexamethasone
-
8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (cpt-cAMP)
-
SB-216763 (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Growth: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-16 hours.
-
Induction of Gluconeogenic Gene Expression: Replace the medium with serum-free DMEM containing 1 µM dexamethasone and 100 µM cpt-cAMP to induce the expression of PEPCK and G6Pase.
-
Inhibitor Treatment: Simultaneously treat the cells with varying concentrations of SB-216763 (e.g., 1, 3, 10, 30 µM) or an equivalent volume of DMSO (vehicle control).
-
Incubation: Incubate the plates at 37°C and 5% CO2 for 6-8 hours.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to RNA or protein extraction.
II. Analysis of Gene Expression by Quantitative RT-PCR (RT-qPCR)
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR instrument
-
Primers for human PEPCK, G6Pase, and a housekeeping gene (e.g., GAPDH or ACTB)
Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| PEPCK | GGTGTTCTACCGGTCAATCTC | GGCCAGTTGTTGACCTTCTT |
| G6Pase | CCTGGTGAATTGCTACACCT | GTTGCTGTAGTAGTCGGTGTCC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL containing:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
qPCR Program: Run the qPCR using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes (PEPCK and G6Pase) to the housekeeping gene.
III. Analysis of Protein Expression by Western Blot
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-PEPCK, anti-G6Pase, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PEPCK, G6Pase, and GAPDH (loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of PEPCK and G6Pase to the loading control.
Visualizations
Caption: GSK-3β signaling pathway in the regulation of gluconeogenic gene expression.
Caption: Experimental workflow for studying the effect of GSK-3 inhibition on gluconeogenic gene expression.
References
Troubleshooting & Optimization
troubleshooting weak signal in GSK1362 luciferase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK1362 in luciferase reporter assays. The information is tailored to scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inverse agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] Normally, REV-ERB acts as a transcriptional repressor by binding to specific DNA sequences called ROR response elements (ROREs) in the promoter regions of its target genes, a key one being BMAL1.[3][4][5] This repression is mediated by the recruitment of a co-repressor complex that includes NCoR and HDAC3.[4][6][7] As an inverse agonist, this compound disrupts the interaction between REV-ERB and its co-repressors, leading to a de-repression of target gene transcription.[1][8] Therefore, in a luciferase assay where luciferase expression is driven by a promoter containing ROREs, treatment with this compound is expected to increase the luminescent signal.
Q2: How is a luciferase reporter assay used to study REV-ERB activity?
A common method to study REV-ERB activity involves a reporter gene assay. In this setup, a plasmid is constructed containing a promoter with multiple copies of the RORE sequence upstream of the firefly luciferase gene. When this plasmid is transfected into cells that express REV-ERB, the REV-ERB protein will bind to the ROREs and repress the transcription of the luciferase gene, resulting in a low basal light signal. When these cells are treated with a REV-ERB inverse agonist like this compound, the repression is lifted, leading to an increase in luciferase expression and a corresponding increase in the luminescent signal.
Q3: What are the expected results of a this compound luciferase assay?
Upon treatment of cells co-transfected with a REV-ERB expression plasmid and a RORE-luciferase reporter plasmid, a dose-dependent increase in luciferase activity should be observed. The magnitude of this increase will depend on several factors, including the cell type, the specific reporter construct used, and the concentration of this compound.
Troubleshooting Weak Signal in this compound Luciferase Assays
A weak or absent signal in your this compound luciferase assay can be frustrating. This guide provides a structured approach to identifying and resolving the most common causes.
Problem Area 1: Sub-optimal Reporter Plasmid and Transfection
| Question | Possible Cause | Recommended Solution |
| Are you sure your RORE-luciferase reporter is functional? | The reporter plasmid may have a mutation in the RORE sequences or the luciferase gene. The promoter driving luciferase might be too weak for your cell line. | Sequence your plasmid to verify the integrity of the ROREs and the luciferase gene. Test a positive control plasmid with a strong constitutive promoter (e.g., CMV) driving luciferase to confirm that the luciferase protein is expressed and active in your cells. |
| Is your transfection efficiency too low? | Many cell lines are difficult to transfect, resulting in a low number of cells expressing the reporter plasmid. | Optimize your transfection protocol. This may include trying different transfection reagents, adjusting the DNA-to-reagent ratio, and optimizing cell density at the time of transfection. Include a positive control plasmid expressing a fluorescent protein (e.g., GFP) to visually assess transfection efficiency. |
| Are you using a suitable internal control for normalization? | Variability in transfection efficiency and cell number between wells can lead to inconsistent results. | Use a dual-luciferase reporter system. Co-transfect your RORE-luciferase reporter with a second plasmid expressing Renilla luciferase under the control of a constitutive promoter (e.g., TK). Normalize the firefly luciferase signal to the Renilla luciferase signal to account for well-to-well variations. |
Problem Area 2: Cell Health and Culture Conditions
| Question | Possible Cause | Recommended Solution |
| Are your cells healthy and in the logarithmic growth phase? | Unhealthy or overly confluent cells can have altered metabolic activity and transcriptional regulation, affecting the assay results. | Ensure your cells are healthy, free from contamination, and passaged regularly. Plate cells at an optimal density to ensure they are in the logarithmic growth phase during transfection and treatment. |
| Could your cell line have low endogenous REV-ERB expression? | The effect of this compound is dependent on the presence of REV-ERB. If your chosen cell line has very low or no endogenous REV-ERB expression, you will not see a significant effect. | Check the literature for REV-ERB expression levels in your cell line. If expression is low, consider co-transfecting an expression plasmid for REV-ERBα or REV-ERBβ along with your reporter plasmid. |
Problem Area 3: Issues with this compound Compound
| Question | Possible Cause | Recommended Solution |
| Is the this compound compound properly stored and handled? | Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound. | Store this compound as recommended by the manufacturer, typically at -20°C or -80°C. Prepare small aliquots of your stock solution to avoid multiple freeze-thaw cycles. |
| Is the final concentration of this compound in your assay optimal? | The concentration of this compound may be too low to elicit a response, or too high, leading to off-target effects or cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific cell line and assay conditions. |
Problem Area 4: Luciferase Assay Protocol and Reagents
| Question | Possible Cause | Recommended Solution |
| Are your luciferase assay reagents fresh and properly prepared? | The luciferase substrate (luciferin) can degrade over time, especially when exposed to light or improper storage temperatures. | Prepare fresh luciferase assay buffer and substrate solution for each experiment. Protect the substrate from light and store it on ice during the experiment. |
| Is your cell lysis complete? | Incomplete cell lysis will result in a lower amount of luciferase being released and detected. | Ensure you are using a lysis buffer compatible with your cell type and the luciferase assay system. Optimize the lysis incubation time. |
| Is your luminometer sensitive enough? | The light output from a luciferase assay can be low, especially at basal levels. | Check the specifications of your luminometer. Ensure that the instrument is set to the appropriate sensitivity and integration time for luminescence detection. |
| Are you using the correct type of microplate? | Using clear or black plates can lead to high background or quenching of the luminescent signal. | Use white, opaque-walled microplates for luminescence measurements to maximize light reflection and minimize well-to-well crosstalk. |
Experimental Protocols
Dual-Luciferase Reporter Assay for REV-ERB Activity
This protocol provides a general framework. Optimization for specific cell lines and conditions is recommended.
Materials:
-
Cells of interest
-
Cell culture medium
-
RORE-Firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
REV-ERBα or REV-ERBβ expression plasmid (optional)
-
Transfection reagent
-
This compound
-
DMSO (vehicle control)
-
Dual-luciferase assay reagents
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, combine the RORE-Firefly luciferase reporter, the Renilla luciferase control plasmid, and if necessary, the REV-ERB expression plasmid.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the transfection medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for an additional 18-24 hours.
-
-
Cell Lysis:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate at room temperature with gentle shaking for 15-20 minutes.
-
-
Luminescence Measurement:
-
Add the firefly luciferase substrate to each well and measure the luminescence (Firefly signal).
-
Add the Stop & Glo® reagent (or equivalent) to quench the firefly reaction and activate the Renilla luciferase. Measure the luminescence again (Renilla signal).
-
-
Data Analysis:
-
For each well, calculate the ratio of the Firefly luciferase activity to the Renilla luciferase activity.
-
Normalize the results to the vehicle control to determine the fold change in reporter activity.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Circadian clock component REV-ERBα controls homeostatic regulation of pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rev-erb-α: an integrator of circadian rhythms and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review [frontiersin.org]
- 6. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand modulation of REV-ERBα function resets the peripheral circadian clock in a phasic manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
Technical Support Center: Optimizing GSK1362 Concentration for Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GSK1362 for generating accurate and reproducible dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a dose-response experiment?
A1: The optimal starting concentration for this compound depends on its potency (typically represented by its IC50 or EC50 value) and the specific experimental system (e.g., cell line, enzyme assay). As a general guideline for a novel GSK3 inhibitor, it is advisable to perform a broad range dose-finding experiment. A common starting point is a log-fold dilution series spanning from a high concentration (e.g., 10 µM to 100 µM) down to a very low concentration (e.g., 1 pM to 1 nM). This wide range helps in identifying the dynamic portion of the dose-response curve.
Q2: How should I prepare and dilute this compound for my experiments?
A2: this compound, like many small molecule inhibitors, is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure complete dissolution. Subsequent dilutions should be made in the appropriate cell culture medium or assay buffer. To minimize solvent effects, the final concentration of DMSO in the experimental wells should be kept constant across all concentrations of this compound and should be at a low, non-toxic level (typically ≤ 0.1%). A vehicle control (medium/buffer with the same final DMSO concentration) is essential.
Q3: What are the key parameters to consider when designing a dose-response curve experiment?
A3: Several factors are critical for a successful dose-response experiment:
-
Concentration Range: As mentioned, a wide, logarithmic range of concentrations is recommended for the initial experiment.
-
Number of Replicates: Using technical triplicates or quadruplicates for each concentration point is crucial for statistical significance.
-
Controls: Include a vehicle control (e.g., DMSO), a negative control (untreated), and a positive control (a known GSK3 inhibitor, if available).
-
Incubation Time: The duration of exposure to this compound can significantly impact the results. This should be optimized based on the biological question being asked and the kinetics of the cellular process being measured.
-
Cell Density: The number of cells seeded per well should be optimized to ensure they are in the logarithmic growth phase throughout the experiment and that the assay readout is within the linear range.
Q4: My dose-response curve is not sigmoidal. What are the possible reasons?
A4: A non-sigmoidal dose-response curve can arise from several issues:
-
Incorrect Concentration Range: The concentrations tested might be too high (leading to a flat line at maximal inhibition) or too low (resulting in a flat line at baseline).
-
Compound Solubility: At high concentrations, this compound may precipitate out of solution, leading to a plateau in the response.
-
Cell Viability Issues: At high concentrations, the compound might induce cytotoxicity through off-target effects, which can confound the specific inhibitory effect.
-
Assay Interference: The compound may interfere with the assay components or detection method.
-
Complex Biological Response: The biological system may exhibit a non-monotonic (e.g., hormetic) response.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inaccurate pipetting- Uneven cell seeding- Edge effects in the plate- Compound precipitation | - Use calibrated pipettes and proper technique.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with buffer/media.- Visually inspect for precipitation and consider using a lower stock concentration or a different solvent. |
| No response observed (flat line at baseline) | - this compound concentration is too low- Inactive compound- Insufficient incubation time- The target is not expressed or active in the experimental system | - Test a higher range of concentrations.- Verify the identity and purity of the compound.- Increase the incubation time.- Confirm target expression and pathway activity (e.g., via Western blot). |
| Maximal inhibition at all concentrations (flat line at the bottom) | - this compound concentration is too high | - Test a lower range of concentrations, extending to the picomolar or nanomolar range. |
| Steep or shallow curve | - A very steep curve may indicate high cooperativity or a narrow dynamic range.- A shallow curve might suggest complex binding kinetics or multiple binding sites. | - For steep curves, use more data points within the dynamic range to accurately determine the IC50.- For shallow curves, investigate potential off-target effects or assay artifacts. |
| Inconsistent IC50 values between experiments | - Variation in cell passage number or health- Different batches of reagents (e.g., serum)- Inconsistent incubation times or cell densities | - Use cells within a defined passage number range.- Qualify new batches of reagents.- Standardize all experimental parameters meticulously. |
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold or 10-fold serial dilution.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50.
Western Blot for Phospho-GSK3β (Ser9)
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat them with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phospho-GSK3β (Ser9). Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total GSK3β and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities and normalize the phospho-GSK3β signal to the total GSK3β and the loading control.
Visualizations
Caption: Simplified signaling pathway showing the regulation of GSK3 and its inhibition by this compound.
Caption: Experimental workflow for a typical dose-response curve experiment.
Caption: Troubleshooting logic for non-sigmoidal dose-response curves.
high background issues in GSK1362 reporter gene assays
This technical support center provides troubleshooting guidance for researchers encountering high background issues in reporter gene assays designed to study Glycogen Synthase Kinase-3 (GSK3) signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a luciferase-based reporter gene assay?
High background can originate from several sources, broadly categorized as reagent-based, cell-based, or procedural. Common causes include:
-
Reagent Contamination: Contamination of reagents with ATP or microbial growth can lead to non-specific light production.
-
Cellular Stress or Death: Unhealthy or dying cells can have leaky membranes, leading to the release of cellular components that can react with assay reagents and increase background. Overly dense cell cultures can also lead to increased cell death.
-
High Endogenous Promoter Activity: The promoter driving the reporter gene may have high basal activity in the chosen cell line, resulting in a strong signal even in the absence of specific stimulation.
-
Autoluminescence of Assay Plates: White opaque plates, while generally recommended for maximizing signal, can absorb ambient light and phosphoresce, contributing to background.
-
Crosstalk between Wells: Signal from a well with very high luciferase activity can "bleed over" into adjacent wells, artificially raising their background readings.[1][2]
-
Sub-optimal Reagent Concentrations: Incorrect concentrations of DNA, transfection reagents, or luciferase substrate can all contribute to high background.
Q2: Can the reporter plasmid itself cause high background?
Yes. The strength of the promoter driving your reporter gene is a critical factor.[3] Using a very strong constitutive promoter (e.g., CMV, SV40) can lead to high levels of luciferase expression, which may saturate the detector or be misinterpreted as high background.[3] For studies investigating inducible pathways like those involving GSK3, it is often preferable to use a minimal promoter coupled with response elements specific to the transcription factor of interest (e.g., TCF/LEF for Wnt/β-catenin pathway downstream of GSK3).
Q3: How does cell density affect background signal?
Cell density is a critical parameter to optimize.[4] Seeding cells too sparsely may result in low signal, while seeding them too densely can lead to contact inhibition, nutrient depletion, and increased cell death, all of which can contribute to higher background.[4] It is essential to determine the optimal seeding density for your specific cell line and plate format.[5][6][7]
Q4: Is a dual-luciferase system necessary and how can it help?
While not strictly necessary to address high background, a dual-luciferase system is highly recommended for improving data accuracy and reliability.[8] This system uses a second, constitutively expressed reporter (often Renilla luciferase) as an internal control to normalize the activity of the primary (e.g., firefly luciferase) reporter.[8][9] This normalization corrects for variability in transfection efficiency and cell number, allowing for a more accurate assessment of the specific changes in your pathway of interest.
Troubleshooting Guide
Systematic Approach to Diagnosing High Background
If you are experiencing high background in your GSK3 reporter gene assay, follow this step-by-step guide to identify and resolve the issue.
Step 1: Analyze Your Controls
-
Untransfected Cells (Mock Transfection): These wells should have the lowest signal. A high signal here points to issues with the cells themselves, the assay reagents, or the plate/luminometer (autoluminescence, contamination).
-
Negative Control Plasmid: This is a reporter plasmid that should not be activated by your experimental conditions (e.g., a promoterless vector or a vector with a scrambled response element). High signal in these wells compared to untransfected cells suggests an issue with the plasmid backbone or non-specific activation.
-
Positive Control: This is a condition known to strongly activate your reporter. While not directly a measure of background, comparing its signal to your negative controls is crucial for determining the assay window.
Step 2: Re-evaluate Your Reagents and Consumables
-
Use Fresh Reagents: Prepare fresh lysis buffer and luciferase substrate for each experiment. Ensure proper storage of all kit components.[10][11]
-
Check for Contamination: Test your cell culture media, buffers, and water for any microbial or chemical contamination.
-
Plate Selection and Handling: Use opaque, white-walled plates for luminescence assays to maximize signal.[3][12] To minimize phosphorescence, store plates in the dark and "dark adapt" them for 10 minutes before reading.[12] Ensure there is no light leakage through the plate walls.[12]
Step 3: Optimize Transfection and Cell Culture Parameters
-
DNA Quality: Use high-purity, endotoxin-free plasmid DNA for transfections. An OD 260/280 ratio of 1.7–1.9 is recommended.[13]
-
Transfection Reagent to DNA Ratio: The optimal ratio is highly cell-type dependent. Perform a titration experiment to find the ratio that gives the best transfection efficiency with the lowest cytotoxicity.[9][13]
-
Cell Seeding Density: As mentioned in the FAQs, optimize the number of cells seeded per well. Test a range of densities to find the one that yields the best signal-to-background ratio.[4][5]
-
Time of Assay: The optimal time to measure reporter activity post-transfection is typically between 24 and 48 hours, but this should be determined empirically for your system.[5]
Step 4: Adjust Assay Measurement Parameters
-
Dilute Cell Lysate: If the signal is saturating the luminometer's detector, this can appear as high background. Try performing serial dilutions of your cell lysate to bring the signal within the linear range of the instrument.[8]
-
Integration Time: Reduce the signal integration time on the luminometer.[11]
Data Presentation: Optimization Tables
Table 1: Example of Cell Seeding Density Optimization (96-well plate)
| Seeding Density (cells/well) | Average Background RLU | Average Signal RLU (Stimulated) | Signal-to-Background Ratio | Notes |
| 5,000 | 150 | 3,000 | 20 | Low signal, but good S:B |
| 10,000 | 200 | 10,000 | 50 | Optimal |
| 20,000 | 400 | 15,000 | 37.5 | Increased background |
| 40,000 | 1,200 | 18,000 | 15 | High background, potential cell stress |
Table 2: Example of Transfection Reagent:DNA Ratio Optimization
| Reagent:DNA Ratio (µL:µg) | Average Background RLU | Average Signal RLU (Stimulated) | Cell Viability (%) | Signal-to-Background Ratio |
| 1:1 | 300 | 5,000 | 95 | 16.7 |
| 2:1 | 350 | 12,000 | 90 | 34.3 |
| 3:1 | 600 | 14,000 | 75 | 23.3 |
| 4:1 | 900 | 13,000 | 60 | 14.4 |
Experimental Protocols
Protocol 1: General Cell Seeding and Transfection for a Reporter Assay (96-well plate)
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.
-
Count cells and adjust the concentration to the predetermined optimal density (e.g., 1 x 10^5 cells/mL).
-
Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Transfection:
-
For each well, prepare two tubes:
-
Tube A (DNA): Dilute your reporter plasmid (and internal control plasmid if applicable) in serum-free medium.
-
Tube B (Reagent): Dilute your transfection reagent in serum-free medium.
-
-
Add the contents of Tube A to Tube B (not the reverse), mix gently, and incubate at room temperature for the manufacturer's recommended time (e.g., 15-20 minutes) to allow complexes to form.
-
Add the transfection complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 24-48 hours before proceeding with experimental treatments.
-
Protocol 2: Luciferase Assay
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Gently wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add the appropriate volume of passive lysis buffer (e.g., 20 µL) to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luminescence Measurement:
-
Equilibrate the luciferase assay reagent to room temperature.
-
Program the luminometer for the desired settings (e.g., 2-second pre-read delay, 10-second integration).
-
Add 100 µL of the luciferase assay reagent to the first well and immediately measure the luminescence (for flash assays). For glow assays, reagent can be added to all wells before reading.
-
If using a dual-luciferase system, add the second reagent (e.g., Stop & Glo®) and read the Renilla luminescence.
-
Record the Relative Light Units (RLU) for each well.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: GSK3 signaling pathway and corresponding reporter assay workflow.
Troubleshooting Logic Diagram
Caption: Step-by-step troubleshooting workflow for high background.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [promega.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Optimize Transfection of Cultured Cells [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 9. promegaconnections.com [promegaconnections.com]
- 10. goldbio.com [goldbio.com]
- 11. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Assessing Cytotoxicity and Effects on Cell Viability for the Novel Kinase Inhibitor GSK1362
Disclaimer: As of December 2025, detailed information regarding the specific molecular target and mechanism of action for the research compound GSK1362 is not extensively available in the public domain. This guide provides a general framework and best practices for researchers to assess the cytotoxicity and effects on cell viability of a novel kinase inhibitor, using this compound as a representative example. The quantitative data and signaling pathways presented herein are illustrative and intended to guide experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel compound with unknown potency, it is advisable to start with a broad concentration range. A common approach is to perform a logarithmic dose-response curve, for example, from 1 nM to 100 µM. This wide range will help in identifying the half-maximal inhibitory concentration (IC50) if it falls within this scope.
Q2: What is the optimal incubation time for treating cells with this compound?
A2: The optimal incubation time can vary significantly depending on the cell line and the compound's mechanism of action. It is recommended to perform a time-course experiment, for instance, measuring cell viability at 24, 48, and 72 hours of continuous exposure to this compound. This will reveal if the cytotoxic effects are time-dependent.
Q3: Which cell viability assay is most suitable for assessing the effects of this compound?
A3: The choice of assay depends on the research question and the suspected mechanism of action.
-
Metabolic assays (e.g., MTT, MTS, WST-1): These are high-throughput and cost-effective for initial screening to determine the effect on cell proliferation and metabolic activity.[1][2]
-
Membrane integrity assays (e.g., Calcein-AM/Ethidium Homodimer-1): These assays distinguish between live and dead cells based on membrane integrity and are useful for quantifying cytotoxicity.[3][4]
-
Apoptosis assays (e.g., Annexin V/PI staining): If you hypothesize that this compound induces programmed cell death, this flow cytometry-based assay can identify cells in early and late apoptosis.[5][6][7]
It is often recommended to use more than one type of assay to confirm the results and gain a more comprehensive understanding of the compound's effects.
Q4: How should I dissolve and store this compound?
A4: Most small molecule kinase inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[8] It is best practice to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.[9]
Troubleshooting Guides
Issue 1: High variability between replicate wells in my cell viability assay.
-
Possible Causes:
-
Uneven Cell Seeding: Inconsistent number of cells plated in each well.[9][10]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents.[10]
-
Edge Effects: Evaporation from the outer wells of the microplate can lead to increased concentrations of media components and the test compound.[10]
-
Compound Precipitation: The compound may not be fully soluble in the culture medium at the tested concentrations.
-
-
Solutions:
-
Ensure the cell suspension is homogenous before and during plating.
-
Use calibrated pipettes and consider using a multichannel pipette for adding reagents.
-
To mitigate edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile media or PBS.[10]
-
Visually inspect the wells for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower concentration range or a different solvent system.
-
Issue 2: I am not observing any significant effect of this compound on cell viability, even at high concentrations.
-
Possible Causes:
-
Cell Line Resistance: The chosen cell line may be resistant to the effects of this compound.[11]
-
Compound Inactivity/Degradation: The compound may have degraded due to improper storage or instability in the culture medium.[8]
-
Insufficient Incubation Time: The treatment duration may not be long enough to induce a measurable effect.
-
Assay Interference: The compound may interfere with the assay chemistry, leading to inaccurate readings.
-
-
Solutions:
-
Test this compound on a panel of different cell lines to identify a sensitive model.
-
Ensure the compound has been stored correctly. Prepare fresh dilutions for each experiment.
-
Extend the incubation time (e.g., up to 96 hours) to see if a delayed effect is observed.
-
To check for assay interference, run a control with this compound in cell-free media to see if it directly reacts with the assay reagents.
-
Issue 3: I am observing unexpected or paradoxical effects, such as an increase in cell proliferation at certain concentrations.
-
Possible Causes:
-
Off-Target Effects: The compound may be interacting with other cellular targets that promote proliferation at specific concentrations.[12]
-
Hormesis: Some compounds can have a biphasic dose-response, where low doses stimulate and high doses inhibit.
-
Cellular Stress Response: Sub-lethal concentrations of a compound can sometimes induce a temporary increase in metabolic activity, which can be misinterpreted as increased viability by some assays (e.g., MTT).
-
-
Solutions:
-
Consider using a more direct measure of cell number, such as cell counting, to validate the results from metabolic assays.
-
Investigate the activation of known pro-proliferative signaling pathways via western blotting.
-
If possible, test the effect of this compound in a cell line where the suspected off-target is not expressed or is inhibited.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 24 | > 100 |
| 48 | 75.2 ± 5.1 | ||
| 72 | 42.8 ± 3.9 | ||
| MCF-7 | Breast Adenocarcinoma | 24 | 89.5 ± 6.3 |
| 48 | 51.3 ± 4.7 | ||
| 72 | 25.1 ± 2.8 | ||
| U-87 MG | Glioblastoma | 24 | > 100 |
| 48 | 63.7 ± 5.9 | ||
| 72 | 33.9 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline for a 96-well plate format.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed 100 µL of cell suspension per well at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following treatment, add 10 µL of a 5 mg/mL MTT solution to each well.[13]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Calcein-AM and Ethidium Homodimer-1 (EthD-1) Assay for Live/Dead Cell Staining
This protocol allows for the simultaneous fluorescent detection of live and dead cells.
-
Reagent Preparation:
-
Prepare a 2X working solution of Calcein-AM and EthD-1 in sterile PBS. The final concentrations will need to be optimized for your cell type, but a common starting point is 2 µM Calcein-AM and 4 µM EthD-1.[14]
-
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, plating cells in a black, clear-bottom 96-well plate.
-
-
Staining:
-
After the treatment period, carefully remove the culture medium.
-
Add 100 µL of the 2X Calcein-AM/EthD-1 working solution to each well.
-
Incubate for 30-45 minutes at room temperature, protected from light.[15]
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader.
-
Live cells (Calcein): Excitation ~485 nm, Emission ~515 nm.
-
Dead cells (EthD-1): Excitation ~525 nm, Emission ~590 nm.[3]
-
-
Protocol 3: Flow Cytometry Assay for Apoptosis (Annexin V/PI Staining)
This protocol enables the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of a novel compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. chondrex.com [chondrex.com]
- 2. broadpharm.com [broadpharm.com]
- 3. labs.pbrc.edu [labs.pbrc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Research reveals why cancers stop responding to kinase-blocking drugs a [m3india.in]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. takara.co.kr [takara.co.kr]
- 15. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Minimizing Variability in Experimental Replicates for Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving small molecule inhibitors. While the query specifically mentioned GSK1362, public information on this compound is limited. Therefore, this guide uses a well-characterized GSK3 inhibitor, CHIR99021, as a representative example to illustrate common principles and troubleshooting strategies applicable to a wide range of small molecule inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent IC50 values for my small molecule inhibitor between experiments. What are the potential causes?
Inconsistent IC50 values can arise from several factors:
-
Compound Stability and Handling: Small molecules can degrade over time due to improper storage, repeated freeze-thaw cycles, or exposure to light.[1] It is crucial to prepare fresh dilutions from a stable stock solution for each experiment.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batch can significantly impact the cellular response to a compound.[1][2] Standardize your cell culture protocol and regularly test for mycoplasma contamination.[1][3]
-
Assay Reagent Variability: Ensure all reagents are within their expiration dates and have been stored correctly. Batch-to-batch variation in reagents can be a significant source of inconsistency.[2]
-
Pipetting and Handling Errors: Minor variations in pipetting can lead to significant differences in the final compound concentrations, especially when performing serial dilutions.[1] Ensure pipettes are regularly calibrated and use consistent pipetting techniques.
Q2: How can I be sure the observed cellular phenotype is a direct result of inhibiting the intended target?
Distinguishing on-target from off-target effects is critical for validating your results. Here are some strategies:
-
Use a Structurally Unrelated Inhibitor: Employing a different inhibitor that targets the same pathway but has a distinct chemical structure can help confirm that the observed phenotype is due to the inhibition of the intended target.[1]
-
Rescue Experiments: If the inhibitor targets a specific enzyme, you can try to rescue the phenotype by introducing a downstream product of the enzymatic reaction.
-
Use of a Negative Control: A structurally similar but inactive molecule can be a powerful tool to demonstrate that the observed effects are not due to the chemical scaffold itself.
-
Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) can be used to verify that the compound is binding to its intended target within the cell.
Q3: My inhibitor has poor solubility in aqueous media. How can I address this?
Poor solubility is a common challenge with small molecules. Here are some approaches:
-
Solvent Selection: While DMSO is a common solvent for creating stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[1]
-
Use of Surfactants or Co-solvents: For in vitro assays, low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 can help maintain solubility. Co-solvents such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can also be used, but their compatibility with the specific assay must be validated.[1]
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Adjusting the buffer pH to a range where the compound is more soluble can be effective.[1]
-
Formulation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1]
Troubleshooting Guides
Issue: High Variability in 96-well Plate Assays
High variability across a 96-well plate, often manifesting as "edge effects," is a common problem in cell-based assays.
Troubleshooting Steps:
-
Mitigation Strategies:
-
Use Gas-Permeable Seals: For long-term incubations, using gas-permeable plate seals can help reduce evaporation.[3]
-
Randomize Plate Layout: Randomizing the placement of your samples and controls across the plate can help to statistically minimize the impact of any systematic spatial variability.[5]
-
Ensure Proper Plate Sealing: Use high-quality plate lids and ensure they are properly seated.
Issue: Inconsistent Western Blot Results for Downstream Pathway Analysis
When using an inhibitor like CHIR99021 to target GSK3, you expect to see changes in downstream signaling, such as an increase in β-catenin levels. Inconsistent western blot results can obscure your findings.
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background.
-
Standardize Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin, or total protein stain) to normalize your data. Ensure the loading control is not affected by your experimental treatment.
-
Ensure Consistent Protein Transfer: Optimize your transfer conditions (time, voltage, buffer composition) to ensure complete and even transfer of proteins from the gel to the membrane.
-
Proper Blocking: Optimize your blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and incubation time to minimize non-specific antibody binding.[1]
Data Presentation
Table 1: Recommended Experimental Parameters for CHIR99021 (GSK3 Inhibitor)
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 10 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation Time | 6 - 24 hours | Time-course experiments are recommended to determine the optimal time point for observing downstream effects. |
| DMSO Concentration | < 0.1% | High concentrations of DMSO can be toxic to cells and may affect experimental results. |
| Cell Seeding Density | 5,000 - 20,000 cells/well | Optimize for logarithmic growth phase during the experiment. |
Experimental Protocols
Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the small molecule inhibitor (e.g., CHIR99021) in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol: Western Blot for β-catenin Accumulation
-
Cell Lysis: After treatment with the GSK3 inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (and a loading control antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Wnt/β-catenin signaling pathway with GSK3 inhibition.
Caption: Troubleshooting workflow for high experimental variability.
Caption: Common sources of experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. cmdclabs.com [cmdclabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
addressing GSK1362 solubility problems in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with GSK1362 in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Currently, there is no publicly available quantitative data on the aqueous solubility of this compound. As a small molecule modulator of Rev-Erb, it is common for such compounds to exhibit low aqueous solubility. Researchers should empirically determine the solubility in their specific buffer systems.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Low aqueous solubility is a common characteristic of complex organic molecules like this compound. Factors contributing to poor solubility can include its molecular structure, crystalline form, and the physicochemical properties of your aqueous buffer (e.g., pH, ionic strength).
Q3: At what point in my experiment should I be concerned about solubility?
A3: Solubility should be a primary consideration during stock solution preparation and when making final dilutions into your aqueous assay buffer. Precipitation of the compound can lead to inaccurate concentration calculations and unreliable experimental results.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, it is standard practice to first dissolve compounds like this compound in a water-miscible organic solvent to create a high-concentration stock solution. Common choices include dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF). This stock solution is then diluted into the final aqueous buffer.
Q5: What is the maximum concentration of organic solvent I can use in my cell-based assay?
A5: The tolerance of cell lines to organic solvents varies. It is crucial to determine the maximum solvent concentration that does not affect cell viability or the experimental endpoint. Typically, for cell-based assays, the final concentration of DMSO is kept below 0.5%, and for other solvents, it may be even lower. A vehicle control experiment is essential to assess the impact of the solvent on your system.
Troubleshooting Guide
Issue: Precipitate observed after diluting the organic stock solution into aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | 1. Decrease Final Concentration: Lower the final concentration of this compound in the aqueous buffer. 2. Increase Organic Co-solvent: If the experimental system allows, slightly increase the percentage of the organic co-solvent in the final aqueous solution. 3. pH Adjustment: Determine if the solubility of this compound is pH-dependent and adjust the buffer pH accordingly.[1] | Increased solubility and a clear solution. |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of organic compounds. | Modify Buffer Composition: If possible, reduce the salt concentration of your buffer. |
| Temperature Effects | Some compounds are less soluble at lower temperatures. | Work at Room Temperature: Prepare dilutions and conduct short-term experiments at room temperature instead of on ice (if the compound's stability allows). |
Issue: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Even if not visible, microprecipitation can occur, leading to a lower effective concentration. | 1. Centrifugation: Before adding to the assay, centrifuge the final diluted solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant. 2. Solubility Enhancement: Employ a solubility enhancement technique as described in the protocols below. |
| Compound Adsorption | Hydrophobic compounds can adsorb to plasticware, reducing the available concentration. | Use Low-Binding Plastics: Utilize low-protein-binding microplates and tubes. Include a Surfactant: If compatible with the assay, add a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68 or Tween-80) to the buffer. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a small volume of 100% dimethyl sulfoxide (DMSO) to the powder.
-
Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Final Volume: Add DMSO to reach the desired final stock concentration (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-solvent
-
Prepare Stock: Make a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol.
-
Serial Dilution (in organic solvent): If necessary, perform serial dilutions of the stock solution in the same organic solvent to create intermediate concentrations.
-
Final Dilution (in aqueous buffer): Perform the final dilution by adding a small volume of the organic stock (or intermediate dilution) to the pre-warmed aqueous buffer. It is critical to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Final Concentration of Co-solvent: Ensure the final concentration of the organic co-solvent in the aqueous solution is compatible with your experimental system (e.g., <0.5% DMSO for cell-based assays).
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified diagram of the Rev-Erb transcriptional repression pathway.
References
Technical Support Center: Managing Off-Target Effects of GSK-X on Nuclear Receptors
Frequently Asked Questions (FAQs)
Q1: What is the primary target of GSK-X?
GSK-X is a small molecule inhibitor designed to target Glycogen Synthase Kinase 3 (GSK3), a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell signaling, and apoptosis.
Q2: What are the known off-target effects of GSK-X on nuclear receptors?
While highly selective for GSK3, in vitro profiling has revealed that at higher concentrations, GSK-X can interact with several members of the nuclear receptor superfamily. These interactions are primarily antagonistic. The most significant off-target activities have been observed for the Androgen Receptor (AR), Progesterone Receptor (PR), and Glucocorticoid Receptor (GR).
Q3: Why is it important to consider these off-target effects?
Uncharacterized off-target effects can lead to a variety of experimental complications, including:
-
Misinterpretation of Phenotypic Data: Attributing an observed biological effect to the inhibition of GSK3 when it is, in fact, a consequence of modulating a nuclear receptor pathway.
-
Confounded Signaling Pathway Analysis: Off-target interactions can activate or inhibit signaling cascades downstream of nuclear receptors, complicating the interpretation of pathway-specific investigations.
-
Inaccurate Structure-Activity Relationship (SAR) Studies: Failure to account for off-target effects can mislead the optimization of compound selectivity and potency.
Q4: What are the initial steps to assess potential off-target effects in my experiments?
The initial steps should involve determining the potency of GSK-X on its intended target (GSK3) and its potential off-targets in your specific experimental system. This is typically achieved through dose-response studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results with other GSK3 inhibitors. | The observed phenotype may be due to an off-target effect of GSK-X on a nuclear receptor not shared by the other inhibitors. | 1. Perform a dose-response curve with GSK-X and another structurally distinct GSK3 inhibitor. 2. Test for the phenotype in a cell line lacking the suspected off-target nuclear receptor (e.g., using CRISPR/Cas9 knockout or siRNA knockdown). |
| Phenotype is observed at high concentrations of GSK-X. | At higher concentrations, GSK-X is more likely to engage with lower-affinity off-target nuclear receptors. | 1. Determine the IC50 of GSK-X for GSK3 in your assay. 2. Whenever possible, use GSK-X at a concentration that is at least 10-fold below its IC50 for the off-target receptors. |
| Unexpected changes in the expression of genes regulated by steroid hormones. | GSK-X may be acting as an antagonist on AR, PR, or GR, thereby altering the expression of their target genes. | 1. Perform a quantitative PCR (qPCR) array of known nuclear receptor target genes. 2. Conduct a reporter gene assay for the suspected off-target receptor to confirm antagonistic activity. |
Quantitative Data Summary
The following table summarizes the in vitro potency of GSK-X against its primary target and key off-target nuclear receptors.
| Target | Assay Type | IC50 / Ki (nM) |
| GSK3β (Primary Target) | Biochemical Kinase Assay | 15 |
| Androgen Receptor (AR) | Competitive Binding Assay (Ki) | 1,200 |
| Progesterone Receptor (PR) | Competitive Binding Assay (Ki) | 2,500 |
| Glucocorticoid Receptor (GR) | Competitive Binding Assay (Ki) | 3,800 |
| Estrogen Receptor α (ERα) | Competitive Binding Assay (Ki) | >10,000 |
| Thyroid Hormone Receptor β (TRβ) | Competitive Binding Assay (Ki) | >10,000 |
Experimental Protocols
Protocol 1: Nuclear Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of GSK-X for a specific nuclear receptor.
Methodology:
-
Receptor Preparation: Utilize purified, recombinant human nuclear receptor ligand-binding domain (LBD).
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the nuclear receptor of interest (e.g., [3H]-Mibolerone for AR).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Competition Reaction:
-
In a 96-well plate, add a fixed concentration of the radioligand and the nuclear receptor LBD to each well.
-
Add increasing concentrations of unlabeled GSK-X (or a known reference compound) to the wells.
-
Incubate at 4°C for 16-18 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Use a method such as hydroxylapatite or dextran-coated charcoal to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of GSK-X. Calculate the IC50 value and then determine the Ki using the Cheng-Prusoff equation.
Protocol 2: Nuclear Receptor Reporter Gene Assay
Objective: To determine the functional effect (agonist or antagonist activity) of GSK-X on a specific nuclear receptor signaling pathway.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., HEK293T or HeLa) that does not endogenously express the nuclear receptor of interest.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector encoding the full-length human nuclear receptor.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that specific nuclear receptor.
-
-
Compound Treatment:
-
For Antagonist Mode: Treat the transfected cells with a known agonist for the nuclear receptor in the presence of increasing concentrations of GSK-X.
-
For Agonist Mode: Treat the transfected cells with increasing concentrations of GSK-X alone.
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis:
-
Antagonist Mode: Plot the percentage of maximal agonist response against the log concentration of GSK-X to determine the IC50.
-
Agonist Mode: Plot the fold induction of luciferase activity against the log concentration of GSK-X to determine the EC50.
-
Visualizations
Caption: Experimental workflow for characterizing GSK-X off-target effects.
Caption: On-target vs. potential off-target signaling pathways of GSK-X.
Technical Support Center: Controlling for DMSO Effects in GSK3 Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK3 inhibitors, such as GSK1362, and using Dimethyl Sulfoxide (DMSO) as a solvent. Proper controls are critical to distinguish the biological effects of the inhibitor from those of the vehicle.
Frequently Asked Questions (FAQs)
Q1: Why is a DMSO vehicle control essential in my this compound experiments?
A1: DMSO is a common solvent for water-insoluble compounds like many kinase inhibitors.[1] However, DMSO itself can exert biological effects, including altering cell growth, differentiation, and membrane permeability.[2][3] A vehicle control, which consists of cells treated with the same concentration of DMSO as your experimental group (but without this compound), is crucial to ensure that the observed effects are due to the inhibition of GSK3 by this compound and not a non-specific effect of the solvent.[4][5]
Q2: What is the recommended final concentration of DMSO for my cell-based assays with this compound?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined for your specific cell type and assay duration. Primary cells are often more sensitive to DMSO toxicity. It is imperative to perform a vehicle dose-response experiment to determine the maximum non-toxic concentration for your particular cell line.
Q3: My this compound stock solution is in 100% DMSO. How do I properly dilute it for my experiment to minimize solvent effects?
A3: To avoid precipitation of this compound and minimize direct exposure of cells to high concentrations of DMSO, it is best to perform serial dilutions. First, create intermediate dilutions of your this compound stock in 100% DMSO. Then, make the final dilution of these intermediates into your pre-warmed cell culture medium. This gradual reduction in DMSO concentration helps to keep the compound in solution.
Q4: I am observing unexpected cytotoxicity in my vehicle-treated control group. What are the possible causes?
A4: Unexpected cytotoxicity in your DMSO control group can stem from several sources:
-
High DMSO Concentration: The final DMSO concentration may be too high for your specific cell line, leading to toxicity.
-
DMSO Quality: DMSO is hygroscopic and can absorb water from the atmosphere, which can affect its solvating properties. Use fresh, anhydrous, high-purity DMSO.
-
Contamination: The cell culture may be contaminated with mycoplasma, which can induce cytotoxicity.
-
Procedural Inconsistencies: Ensure consistent cell seeding density and incubation times across all plates.
Q5: Can DMSO affect the signaling pathways I am studying in relation to GSK3?
A5: Yes, DMSO has been reported to have anti-inflammatory effects and can influence various cellular processes.[2] Since GSK3 is a key regulator in multiple signaling pathways, including those involved in inflammation and cell stress[3], it is crucial to use a vehicle control to account for any potential confounding effects of DMSO on these pathways.
Troubleshooting Guides
Problem: Unexpected or inconsistent results with this compound treatment.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| DMSO-induced effects mimicking or masking this compound activity. | 1. Run a DMSO vehicle control at the exact same final concentration used for this compound. 2. Perform a dose-response experiment with DMSO alone to determine its effect on your assay's readouts. 3. Compare the results of the this compound-treated group to the vehicle control group, not just the untreated group. | Clear differentiation between the specific effects of this compound and the non-specific effects of DMSO. |
| Precipitation of this compound upon dilution in aqueous media. | 1. Prepare a higher concentration stock solution of this compound in 100% DMSO. 2. Perform serial dilutions of the stock in 100% DMSO before the final dilution into the aqueous buffer or medium. 3. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. | This compound remains in solution, ensuring accurate dosing and reproducible results. |
| High background in assays. | 1. Check for autofluorescence of this compound or DMSO at the wavelengths used in your assay. 2. Include a "no-cell" control with medium and DMSO to measure background signal. 3. Ensure complete removal of media containing phenol (B47542) red if it interferes with your assay. | Reduced background noise and improved signal-to-noise ratio. |
Data Presentation: Recommended DMSO Concentrations and Potential Effects
| Final DMSO Concentration (v/v) | General Guideline | Potential Cellular Effects | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal effects. | Minimal to no observable effects on cell viability or signaling. | Highly Recommended for all assays. |
| 0.1% - 0.5% | May have minor effects on sensitive cell lines or assays. | Potential for some cellular stress or altered gene expression. | Acceptable, but requires careful validation with vehicle controls. |
| 0.5% - 1.0% | Increased risk of affecting cell viability, proliferation, and function. | Can induce off-target effects and cytotoxicity. | Use with caution. Not recommended for long-term incubation. |
| > 1.0% | Often cytotoxic to most cell lines. | Significant cell death, membrane permeabilization, and altered cellular morphology. | Not Recommended for most cell-based assays. |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic DMSO Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Vehicle Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical concentration range to test would be from 0.01% to 2% (v/v). Include a "no-vehicle" control (medium only).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or resazurin-based assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant decrease in cell viability is considered the maximum non-toxic concentration.
Protocol 2: this compound Treatment with Appropriate Controls
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Experimental Groups: Set up the following experimental groups in triplicate:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in culture medium with the same final concentration of DMSO as the highest concentration of this compound used.
-
This compound Treatment: Cells in culture medium with the desired concentrations of this compound.
-
-
Treatment Application:
-
For the vehicle control, add the appropriate volume of DMSO to the culture medium.
-
For the this compound treatment groups, add the appropriate volume of the this compound stock solution to the culture medium.
-
-
Incubation and Analysis: Incubate the cells for the desired period and then perform your downstream analysis (e.g., Western blot, qPCR, immunofluorescence).
Mandatory Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK3 Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating GSK1362 Target Engagement with Rev-Erbα: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK1362 and other alternatives for validating target engagement with Rev-Erbα, supported by experimental data and detailed methodologies.
Rev-Erbα (NR1D1) is a nuclear receptor and a key component of the circadian clock, playing a crucial role in regulating gene expression related to metabolism and inflammation. Its function as a transcriptional repressor is modulated by the binding of ligands. While agonists enhance this repression, antagonists and inverse agonists alleviate it, making them valuable tools for research and potential therapeutic agents. This guide focuses on this compound, a selective inverse agonist of Rev-Erbα, and compares its performance with the well-characterized antagonist, SR8278.
Mechanism of Action and Comparative Efficacy
This compound acts as a Rev-Erbα inverse agonist by disrupting the interaction between Rev-Erbα and its co-repressors, such as NCoR1 and SMRT2.[1] This leads to the de-repression of Rev-Erbα target genes. A key target for assessing Rev-Erbα activity is the Bmal1 gene, a core component of the circadian clock. In a Bmal1 promoter-driven luciferase reporter assay, this compound has been shown to dose-dependently increase transcriptional activity, counteracting the repressive effect of Rev-Erbα.[1]
A significant point of differentiation between the two compounds lies in their effects on inflammatory signaling. In studies investigating the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6), this compound was found to inhibit Il-6 gene expression in a Rev-Erbα-dependent manner. Surprisingly, SR8278 showed no effect on Il-6 expression, highlighting a key difference in their biological activities beyond the core clock machinery.
Another interesting characteristic of this compound is its ability to stabilize the Rev-Erbα protein.[3] This was demonstrated using a Cellular Thermal Shift Assay (CETSA), which showed a change in the thermal stability of Rev-Erbα in the presence of this compound, indicating direct target engagement.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and SR8278, facilitating a direct comparison of their activities.
| Compound | Assay | Target | Action | Potency (EC50/IC50) | Cell Line | Reference |
| This compound | Bmal1-Luciferase Reporter Assay | Rev-Erbα | Inverse Agonist (Increased Luciferase Activity) | Dose-dependent increase | HEK293 | [1] |
| SR8278 | Bmal1-Luciferase Reporter Assay | Rev-Erbα | Antagonist (Increased Luciferase Activity) | EC50 = 0.47 μM | HEK293 | [2] |
| This compound | Il-6 Gene Expression | Rev-Erbα | Inhibition | - | Macrophages | |
| SR8278 | Il-6 Gene Expression | Rev-Erbα | No Effect | - | Macrophages | |
| This compound | Cellular Thermal Shift Assay (CETSA) | Rev-Erbα | Protein Stabilization | - | - | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Bmal1-Luciferase Reporter Assay
This assay measures the transcriptional activity of the Bmal1 promoter in response to treatment with Rev-Erbα modulators.
Materials:
-
HEK293 cells
-
Expression vector for Rev-Erbα (e.g., pCMV-HA-Rev-Erbα)
-
Luciferase reporter plasmid containing the Bmal1 promoter (e.g., pGL3-Bmal1-Luc)
-
Transfection reagent
-
This compound and SR8278
-
Luciferase assay system
-
Luminometer
Protocol:
-
Seed HEK293 cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the Rev-Erbα expression vector and the Bmal1-luciferase reporter plasmid using a suitable transfection reagent.
-
24 hours post-transfection, treat the cells with varying concentrations of this compound, SR8278, or vehicle control (DMSO).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the compound concentration to determine dose-response curves and calculate EC50 values.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate direct target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Materials:
-
Cells expressing Rev-Erbα
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for heating and cooling samples (e.g., PCR cycler)
-
Lysis buffer
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Rev-Erbα antibody
Protocol:
-
Treat cultured cells with either this compound or a vehicle control for a specified time.
-
Harvest the cells, wash with PBS containing protease inhibitors, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble fraction from the precipitated proteins.
-
Collect the supernatant and analyze the amount of soluble Rev-Erbα by Western blotting using an anti-Rev-Erbα antibody.
-
Quantify the band intensities and plot the percentage of soluble Rev-Erbα against the temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
FRET-based Co-repressor Interaction Assay
This assay measures the ability of a compound to disrupt the interaction between Rev-Erbα and a co-repressor peptide.
Materials:
-
Purified Rev-Erbα Ligand Binding Domain (LBD) fused to a donor fluorophore (e.g., Terbium-cryptate).
-
Synthetic peptide from the NCoR interaction domain fused to an acceptor fluorophore (e.g., d2).
-
This compound and SR8278.
-
Assay buffer.
-
384-well plates.
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements.
Protocol:
-
Prepare serial dilutions of this compound and SR8278 in assay buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add the donor-labeled Rev-Erbα LBD and acceptor-labeled NCoR peptide to the wells.
-
Incubate the plate at room temperature to allow for binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader. The signal is proportional to the interaction between Rev-Erbα and the NCoR peptide.
-
For inverse agonists/antagonists, a decrease in the FRET signal will be observed as the compound disrupts the protein-protein interaction.
-
Plot the FRET ratio against the compound concentration to generate dose-response curves and calculate IC50 values.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of action for Rev-Erbα antagonists/inverse agonists.
Caption: Experimental workflow for the Bmal1-Luciferase Reporter Assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
A Comparative Guide to Rev-Erbα Modulation in Circadian Biology: GSK1362 vs. GSK4112
For researchers, scientists, and drug development professionals, the study of circadian rhythms has been significantly advanced by the development of small molecule modulators targeting the nuclear receptor Rev-Erbα. This guide provides a detailed comparison of two key compounds from GlaxoSmithKline (GSK): GSK1362, a Rev-Erbα inverse agonist, and GSK4112, a Rev-Erbα agonist. Understanding their opposing mechanisms of action and experimental applications is crucial for designing and interpreting circadian biology research.
This guide presents a comprehensive overview of their mechanisms, comparative experimental data, and detailed protocols for key assays.
Core Mechanisms of Action: An Opposing Relationship
GSK4112 is a synthetic agonist of Rev-Erbα.[1] It mimics the action of heme, the natural ligand for Rev-Erbα, by binding to its ligand-binding domain.[1] This binding event induces a conformational change in the receptor that enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex.[1] The NCoR complex, which includes histone deacetylases (HDACs), then leads to the transcriptional repression of Rev-Erbα's target genes. A primary target of this repression is the core clock gene Bmal1, a key activator in the circadian transcription-translation feedback loop.[1][2] By suppressing Bmal1 expression, GSK4112 effectively modulates the circadian clock.[1]
In stark contrast, this compound functions as a Rev-Erbα inverse agonist.[3] Instead of promoting co-repressor binding, this compound inhibits the interaction of the Rev-Erbα ligand-binding domain with peptides from the co-repressors NCoR1 and SMRT2.[3] This action relieves the basal repression of Rev-Erbα target genes. Consequently, in reporter assays, this compound leads to an increase in the transcription of genes like Bmal1, an effect opposite to that of GSK4112.[3] Interestingly, this compound has also been shown to stabilize the Rev-Erbα protein.[3][4]
Signaling Pathway Overview
The following diagram illustrates the opposing effects of GSK4112 and this compound on the Rev-Erbα signaling pathway.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and GSK4112, providing a direct comparison of their activities in key in vitro assays.
Table 1: In Vitro Activity on Rev-Erbα
| Compound | Assay Type | Target | Metric | Value | Reference |
| GSK4112 | FRET-based NCoR recruitment | Rev-Erbα | EC₅₀ | 250 nM | [5] |
| This compound | FRET-based NCoR peptide recruitment | Rev-Erbα | IC₅₀ | Not explicitly stated, but demonstrated dose-dependent inhibition | [3] |
| This compound | FRET-based SMRT2 peptide recruitment | Rev-Erbα | IC₅₀ | Not explicitly stated, but demonstrated dose-dependent inhibition | [3] |
Table 2: Effect on Bmal1 Reporter Gene Expression
| Compound | Cell Line | Reporter System | Effect | Observation | Reference |
| GSK4112 | HEK293 | Bmal1-Luc | Inhibition | Concentration-dependent decrease in luciferase activity | [3] |
| This compound | HEK293 | Bmal1-Luc | Activation | Concentration-dependent increase in luciferase activity | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Protocol 1: FRET-based NCoR Recruitment Assay
This biochemical assay is fundamental for characterizing the interaction between Rev-Erbα and its co-repressors in the presence of a ligand.
Objective: To quantify the ability of GSK4112 to promote, or this compound to inhibit, the interaction between the Rev-Erbα Ligand Binding Domain (LBD) and a peptide derived from the NCoR Interaction Domain (ID).
Materials:
-
Purified, recombinant Rev-Erbα LBD fused to a donor fluorophore (e.g., Terbium chelate).
-
A synthetic peptide from the NCoR co-repressor interaction domain (CoRNR box) fused to a fluorescent acceptor (e.g., fluorescein).
-
GSK4112 and this compound compound stock solutions in DMSO.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT).
-
Microplates (e.g., 384-well, low-volume, black).
-
Plate reader capable of time-resolved FRET (TR-FRET) measurements.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of GSK4112 and this compound in DMSO, then dilute into assay buffer to the desired final concentrations. Prepare working solutions of the donor-labeled Rev-Erbα LBD and acceptor-labeled NCoR peptide in assay buffer.
-
Assay Assembly: In a 384-well plate, add the compound dilutions or DMSO as a vehicle control.
-
Protein and Peptide Addition: Add the donor-labeled Rev-Erbα LBD solution to all wells, followed by the addition of the acceptor-labeled NCoR peptide solution.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the FRET signal using a plate reader. Excite the donor fluorophore (e.g., at 340 nm) and measure emission from both the donor (e.g., at 495 nm) and the acceptor (e.g., at 520 nm).
-
Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). Plot the FRET ratio against the logarithm of the compound concentration. For GSK4112, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value. For this compound, fit the data to an inhibitory dose-response curve to determine the IC₅₀ value.
Protocol 2: Bmal1-Luciferase Reporter Assay
This cell-based assay is used to measure the effect of compounds on the transcriptional activity of Rev-Erbα on the Bmal1 promoter.
Objective: To determine the effect of GSK4112 and this compound on Rev-Erbα-mediated repression of Bmal1 promoter activity.
Materials:
-
HEK293 cells or other suitable cell line.
-
An expression vector for Rev-Erbα (e.g., pCMV-HA-Rev-Erbα).
-
A luciferase reporter plasmid containing the Bmal1 promoter (e.g., pGL3-Bmal1-luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
Transfection reagent.
-
GSK4112 and this compound stock solutions in DMSO.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Rev-Erbα expression vector, the Bmal1-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[6]
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of GSK4112, this compound, or a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.[6]
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.[6]
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration.
Conclusion
This compound and GSK4112 represent two powerful and opposing tools for the study of Rev-Erbα in circadian biology. GSK4112, as a Rev-Erbα agonist, is invaluable for investigating the consequences of enhanced Rev-Erbα-mediated repression. Conversely, this compound, as a Rev-Erbα inverse agonist, allows for the exploration of the effects of relieving this repression. The choice between these two compounds will depend on the specific biological question being addressed. A thorough understanding of their distinct mechanisms of action is paramount for the accurate interpretation of experimental results and for advancing our knowledge of the intricate workings of the circadian clock. While GSK4112 has been foundational, its poor pharmacokinetic profile has limited its in vivo applications.[1] Both compounds, however, serve as critical chemical probes and starting points for the development of next-generation Rev-Erbα modulators with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Rev-ErbA alpha - Wikipedia [en.wikipedia.org]
- 3. Circadian clock component REV-ERBα controls homeostatic regulation of pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Circadian clock component REV-ERBα controls homeostatic regulation of pulmonary inflammation [jci.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Orthogonal Assays for Validating the Mechanism of Action of GSK3 Inhibitors: A Focus on CHIR99021
Introduction
Glycogen Synthale Kinase 3 (GSK3) is a serine/threonine kinase that is a key negative regulator in the Wnt/β-catenin signaling pathway.[1] Its inhibition leads to the stabilization and nuclear translocation of β-catenin, activating downstream gene transcription. This pathway is crucial in cellular processes such as proliferation, differentiation, and apoptosis.[1] While the compound "GSK1362" is not documented in publicly available scientific literature, this guide will focus on a well-characterized and highly selective GSK3 inhibitor, CHIR99021 , as a representative example to illustrate the principles of validating a compound's mechanism of action through orthogonal assays. CHIR99021 is a potent, ATP-competitive inhibitor of both GSK3α and GSK3β isoforms.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comparative overview of experimental approaches to confirm the mechanism of action of CHIR99021 and other GSK3 inhibitors. It includes quantitative comparisons, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action of CHIR99021
In the absence of a Wnt signal, GSK3 is part of a "destruction complex" that includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[3] This complex facilitates the phosphorylation of β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome.[2][4] CHIR99021 inhibits GSK3, preventing β-catenin phosphorylation.[3] This leads to the accumulation of stabilized β-catenin in the cytoplasm, which then translocates to the nucleus to act as a transcriptional co-activator with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors, thereby activating Wnt target gene expression.[3][4]
Quantitative Comparison of GSK3 Inhibitors
A crucial step in validating a new compound is to compare its potency and selectivity against known alternatives. The following table summarizes key quantitative data for CHIR99021 and other commonly used GSK3 inhibitors.
| Inhibitor | IC50 | Mechanism of Action | Selectivity Notes |
| CHIR99021 | GSK3α: 10 nMGSK3β: 6.7 nM[1] | ATP-competitive[5] | Highly selective for GSK3 over a large panel of other kinases.[1][5] |
| SB216763 | 34.3 nM (for both GSK3α and GSK3β)[5] | ATP-competitive[5] | Minimal activity against 24 other tested protein kinases.[5] |
| AR-A014418 | 104 nM (GSK3β)[5] | ATP-competitive[5] | Highly specific for GSK3 with no significant inhibition of 26 other kinases.[5] |
| BIO (6-bromoindirubin-3-oxime) | GSK3α/β: ~5 nM | ATP-competitive | Potent inhibitor, but may have off-target effects at higher concentrations.[6] |
| Lithium Chloride (LiCl) | ~1 mM[5] | Non-competitive (competes with Mg2+)[5] | Not highly selective; inhibits other enzymes like inositol (B14025) monophosphatase.[5][7] |
Orthogonal Assays to Validate Mechanism of Action
To robustly validate the mechanism of action, a series of orthogonal (i.e., independent) experiments should be performed. These assays should confirm direct target engagement and the expected downstream cellular consequences.
Biochemical Assay: In Vitro Kinase Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified GSK3α and/or GSK3β. It is the most direct test of target engagement.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available kits (e.g., Promega).[8]
-
Enzyme Preparation: Dilute purified recombinant GSK3β enzyme to the desired concentration (e.g., 8 nM) in kinase reaction buffer.[9]
-
Compound Preparation: Prepare a serial dilution of CHIR99021 (or alternative inhibitor) in a 384-well plate. Include a DMSO vehicle control.
-
Reaction Initiation: Add a mixture of substrate (e.g., a synthetic peptide) and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.[8]
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for β-catenin Accumulation
This assay provides evidence that the compound engages GSK3 in a cellular context, leading to the expected downstream effect of β-catenin stabilization.
Experimental Protocol: Western Blot
-
Cell Culture and Treatment: Seed cells (e.g., HEK293, SW480) in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of CHIR99021 (e.g., 0, 1, 3, 10 µM) for a specified time (e.g., 6-24 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, boil, and load the samples onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]
-
Incubate the membrane overnight at 4°C with a primary antibody against total β-catenin. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[12][13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.[12]
-
Analysis: Quantify the band intensities. An increase in the β-catenin signal relative to the loading control in treated samples confirms its accumulation.
Cellular Assay: Immunofluorescence for β-catenin Nuclear Translocation
This assay visually confirms that the accumulated β-catenin translocates to the nucleus, a key step for its function as a transcriptional co-activator.
Experimental Protocol: Immunofluorescence
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with CHIR99021 as described for the Western blot.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde or 10% formalin for 15-30 minutes at room temperature.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS or ice-cold methanol).
-
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 10% normal goat serum in PBS) for at least 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against β-catenin overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with a DNA dye such as DAPI or Hoechst 33342.[15]
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.
-
Analysis: Observe the subcellular localization of β-catenin. In treated cells, an increase in the fluorescent signal within the nucleus compared to control cells is expected.[16][17]
Cellular Assay: TCF/LEF Reporter Assay
This functional assay confirms that the nuclear accumulation of β-catenin leads to the activation of its target genes.
Experimental Protocol: Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid expressing Renilla luciferase (for normalization).[18]
-
Treatment: After allowing the cells to recover post-transfection, treat them with different concentrations of CHIR99021.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Use a dual-luciferase assay system to measure both firefly and Renilla luciferase activities in the cell lysates.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A dose-dependent increase in the normalized luciferase activity indicates the activation of Wnt/β-catenin signaling.[19]
References
- 1. stemcell.com [stemcell.com]
- 2. agscientific.com [agscientific.com]
- 3. reprocell.com [reprocell.com]
- 4. agscientific.com [agscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to activate and detect Wnt signaling? [web.stanford.edu]
- 8. promega.com [promega.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]
- 16. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 17. Quantifying β-catenin subcellular dynamics and cyclin D1 mRNA transcription during Wnt signaling in single living cells | eLife [elifesciences.org]
- 18. Screening for natural products that affect Wnt signaling activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK1362: A Comparative Guide to its Inverse Agonist Activity on Bmal1 Transcription
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK1362, a selective inverse agonist of the nuclear receptor REV-ERB, and its regulatory effects on Bmal1 transcription. By examining experimental data and detailed methodologies, this document serves as a resource for researchers investigating the circadian clock and developing therapeutics targeting this pathway. We will compare the activity of this compound with known REV-ERB agonists—SR9009, SR9011, and GSK4112—to highlight their opposing effects on the transcriptional regulation of Bmal1, a core component of the mammalian circadian clock.
The REV-ERB/BMAL1 Axis: A Key Regulator of Circadian Rhythm
The circadian clock is an endogenous timekeeping system that orchestrates a wide range of physiological and behavioral processes in a 24-hour cycle. At the molecular level, this rhythm is driven by a series of transcriptional-translational feedback loops. A key regulatory axis within this clockwork involves the nuclear receptor REV-ERBα and the transcription factor BMAL1.
BMAL1, in a heterodimer with CLOCK, is a primary driver of the positive limb of the circadian feedback loop, activating the transcription of numerous clock-controlled genes. REV-ERBα, whose expression is also driven by the CLOCK:BMAL1 heterodimer, functions as a transcriptional repressor. It binds to ROR response elements (ROREs) in the promoter regions of target genes, including Bmal1 itself, thereby inhibiting their transcription. This inhibitory action of REV-ERBα on Bmal1 forms a crucial negative feedback loop that contributes to the precision and stability of the circadian oscillator.
Inverse agonists of REV-ERB, such as this compound, function by disrupting the interaction between REV-ERBα and its co-repressors (e.g., NCoR1). This disruption alleviates the transcriptional repression of REV-ERBα's target genes, leading to an increase in their expression. Conversely, agonists of REV-ERB, such as SR9009 and SR9011, enhance the recruitment of co-repressors to REV-ERBα, thereby strengthening its repressive activity and leading to a decrease in the transcription of target genes like Bmal1.
Diagram of the REV-ERBα/BMAL1 Signaling Pathway
A Comparative Analysis of GSK1362 and GSK4112: Dose-Response and Mechanistic Insights into REV-ERBα Modulation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the dose-response characteristics and mechanisms of action of two key REV-ERBα modulators: the inverse agonist GSK1362 and the agonist GSK4112. This document summarizes key quantitative data, details experimental protocols, and visualizes the distinct signaling pathways.
Executive Summary
This compound and GSK4112 are instrumental chemical probes for elucidating the multifaceted roles of the nuclear receptor REV-ERBα, a critical regulator of circadian rhythms, metabolism, and inflammation. While both compounds target REV-ERBα, they elicit opposing biological effects. GSK4112 acts as an agonist, enhancing the recruitment of co-repressor complexes to REV-ERBα and thereby suppressing the transcription of its target genes, such as Bmal1. Conversely, this compound functions as an inverse agonist, disrupting the interaction between REV-ERBα and its co-repressors, leading to an increase in the expression of REV-ERBα target genes. This guide presents a side-by-side analysis of their dose-response profiles and the experimental methodologies used to characterize them.
Quantitative Dose-Response Analysis
The potency of this compound and GSK4112 has been determined in various in vitro assays. The following table summarizes the key quantitative data for each compound, providing a clear comparison of their activity.
| Compound | Mechanism of Action | Assay Type | Cell Line/System | Metric | Value | Reference |
| GSK4112 | REV-ERBα Agonist | FRET-based NCoR recruitment | Biochemical | EC50 | 250 nM | [1] |
| Bmal1 promoter-luciferase reporter | HEK293 | IC50 (Suppression) | 0.4 µM (400 nM) | [2] | ||
| This compound | REV-ERBα Inverse Agonist | Bmal1 promoter-luciferase reporter | HEK293 | Effect | Dose-dependent increase in transcription | [3][4] |
| FRET-based co-repressor interaction | Biochemical | Effect | Dose-dependent inhibition of NCoR1 and SMRT2 peptide interaction | [3][4] |
Note: While the dose-dependent activity of this compound is well-documented, a specific IC50 or EC50 value was not available in the reviewed literature. Its effect is described as a dose-dependent increase in Bmal1 transcription.
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and GSK4112 stem from their differential modulation of the REV-ERBα signaling pathway.
GSK4112 (Agonist) Signaling Pathway:
GSK4112 mimics the action of the endogenous ligand heme by binding to the REV-ERBα ligand-binding domain. This induces a conformational change that promotes the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylases (HDACs). This complex then suppresses the transcription of REV-ERBα target genes, most notably the core clock gene Bmal1.
This compound (Inverse Agonist) Signaling Pathway:
In contrast, this compound binds to REV-ERBα and disrupts its basal interaction with co-repressor proteins like NCoR1 and SMRT2.[3][4] This prevents the formation of the repressive complex at the promoter of target genes, leading to a de-repression or increase in their transcription. This is observed as a dose-dependent increase in the activity of a Bmal1 promoter-driven reporter.[3][4]
Experimental Protocols
The characterization of this compound and GSK4112 relies on specific and robust experimental assays. Below are detailed protocols for two key methodologies.
FRET-based Co-repressor Recruitment/Inhibition Assay
This assay is fundamental for quantifying the ability of a compound to either promote (agonist) or inhibit (inverse agonist) the interaction between REV-ERBα and a co-repressor peptide.
Principle: This assay utilizes Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, typically fused to the REV-ERBα ligand-binding domain (LBD), is excited by a light source. If an acceptor chromophore, attached to a co-repressor peptide (e.g., from NCoR), is in close proximity, the energy from the donor is transferred to the acceptor, which then emits light at its specific wavelength. An agonist like GSK4112 will increase this FRET signal, while an inverse agonist like this compound will decrease it.
Methodology:
-
Protein/Peptide Preparation: Purified, recombinant REV-ERBα LBD is labeled with a FRET donor (e.g., a terbium cryptate). A synthetic peptide containing the CoRNR box motif from a co-repressor (e.g., NCoR1 or SMRT2) is labeled with a FRET acceptor (e.g., d2).
-
Assay Setup: The labeled REV-ERBα LBD and co-repressor peptide are combined in an appropriate assay buffer in a microplate.
-
Compound Addition: Serial dilutions of the test compound (this compound or GSK4112) or vehicle control (e.g., DMSO) are added to the wells.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: The FRET signal is measured using a plate reader capable of time-resolved fluorescence. The ratio of the acceptor emission to the donor emission is calculated.
-
Data Analysis: The FRET ratio is plotted against the compound concentration. For an agonist like GSK4112, the data are fitted to a sigmoidal dose-response curve to determine the EC50 value. For an inverse agonist like this compound, the IC50 for the inhibition of the basal interaction is determined.
Bmal1 Promoter-Luciferase Reporter Assay
This cell-based assay is used to assess the functional consequence of REV-ERBα modulation on the transcription of a key target gene.
Principle: Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of the Bmal1 gene promoter. The expression of luciferase is therefore directly regulated by the transcriptional activity of the Bmal1 promoter. A REV-ERBα agonist like GSK4112 will suppress promoter activity, leading to a decrease in luciferase signal, while an inverse agonist like this compound will increase promoter activity and the resulting light output.
Methodology:
-
Cell Culture and Transfection: A suitable cell line, such as HEK293, is cultured and seeded in multi-well plates.[4] The cells are then co-transfected with an expression vector for REV-ERBα and the Bmal1-luciferase reporter plasmid. A control plasmid expressing Renilla luciferase is often included to normalize for transfection efficiency.
-
Compound Treatment: After an appropriate incubation period to allow for plasmid expression, the cells are treated with various concentrations of this compound, GSK4112, or a vehicle control.
-
Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase substrate is added. The light produced by the firefly luciferase is measured using a luminometer. If a Renilla luciferase control is used, its activity is also measured.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The normalized luciferase activity is then plotted against the compound concentration. For GSK4112, an IC50 value for the suppression of luciferase activity is determined. For this compound, the dose-dependent increase in luciferase activity is quantified.
Conclusion
This compound and GSK4112 represent invaluable tools for dissecting the complex biology of REV-ERBα. Their opposing mechanisms of action—inverse agonism and agonism, respectively—provide a powerful means to probe the consequences of either enhancing or diminishing REV-ERBα-mediated transcriptional repression. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at further understanding the therapeutic potential of modulating this key nuclear receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of GSK3 Inhibitor Effects in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common Glycogen Synthase Kinase 3 (GSK3) inhibitors, cross-validating their effects across various cancer cell lines. The data presented is curated from preclinical studies to assist in the selection of appropriate compounds for cancer research and therapeutic development. GSK3, a serine/threonine kinase, is a key regulator in multiple signaling pathways critical to cancer progression, including the Wnt/β-catenin and PI3K/AKT pathways. Its inhibition has emerged as a promising strategy in cancer therapy.
Comparative Efficacy of GSK3 Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of several widely studied GSK3 inhibitors across a range of cancer cell lines. This data facilitates a direct comparison of their potency and cell-line-specific effects.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| AZD2858 | U251 | Glioblastoma | ~1.5 | [1] |
| U87 | Glioblastoma | ~2.0 | [1] | |
| GBM1 (patient-derived) | Glioblastoma | ~1.01 | [1] | |
| GBM4 (patient-derived) | Glioblastoma | ~6.52 | [1] | |
| 9-ING-41 | Various | Renal Cell Carcinoma | Potent Inhibition | [2] |
| Various | Neuroblastoma | Potent Inhibition | [2] | |
| AR-A014418 | Various | Pancreatic Cancer | Inhibition of growth | [3] |
| Tideglusib | Various | Neuroblastoma | Increases proapoptotic proteins | [4] |
| LY2090314 | Various | Melanoma, Neuroblastoma | Antiproliferative properties | [4] |
Signaling Pathways and Experimental Workflows
The inhibition of GSK3 primarily impacts the Wnt/β-catenin and PI3K/AKT signaling pathways. Below are diagrams illustrating these pathways and a typical experimental workflow for evaluating GSK3 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
GSK3 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of the GSK3 inhibitor and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix to ensure complete solubilization.
-
Record the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells using the desired method (e.g., treatment with a GSK3 inhibitor).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[6]
-
Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the cells by flow cytometry within one hour. Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.[6]
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GSK3β (Ser9), anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Lyse treated and control cells in lysis buffer and quantify protein concentration using a BCA assay.[7]
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[7]
-
Transfer the separated proteins to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.[10]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands with an imaging system.[8] Densitometry analysis can be used to quantify changes in protein expression.
References
- 1. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Identifying promising GSK3β inhibitors for cancer management: a computational pipeline combining virtual screening and molecular dynamics simulations [frontiersin.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2.5. Western Blot Analysis on β-catenin, GSK-3β, and Tau Phosphorylation [bio-protocol.org]
A Comparative Analysis of GSK1362 and Heme for Rev-Erbα Binding: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic compound GSK1362 and the physiological ligand heme in their interaction with the nuclear receptor Rev-Erbα. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological processes to aid in the design and interpretation of studies targeting Rev-Erbα.
Rev-Erbα, a critical component of the circadian clock and a regulator of metabolism, is a ligand-dependent transcriptional repressor. Its activity is modulated by the binding of ligands to its ligand-binding domain (LBD), which in turn influences its interaction with the nuclear receptor corepressor (NCoR) complex. This guide focuses on a comparative analysis of two key ligands: the endogenous agonist heme and the synthetic inverse agonist this compound.
Quantitative Comparison of Ligand Binding and Activity
The binding affinity and functional effects of heme and this compound on Rev-Erbα have been characterized using various biophysical and cell-based assays. The following table summarizes the key quantitative data for a direct comparison.
| Parameter | Heme | This compound | Experimental Method |
| Binding Affinity (to Rev-Erbα) | Kd: ~2-4 μM[1] | Not explicitly reported, but functionally characterized as an inverse agonist that disrupts NCoR interaction. | Isothermal Titration Calorimetry (ITC) |
| Functional Activity | Agonist | Inverse Agonist | Cell-based reporter assays, FRET |
| Effect on Rev-Erbα-NCoR Interaction | Enhances/Stabilizes NCoR recruitment | Inhibits NCoR recruitment | Fluorescence Resonance Energy Transfer (FRET) |
| Effect on Target Gene (e.g., Bmal1) Transcription | Represses | Activates (by derepression) | Luciferase reporter assays, qPCR |
Signaling Pathways and Mechanisms of Action
The opposing effects of heme and this compound on Rev-Erbα function stem from their distinct mechanisms of action on the receptor's interaction with the NCoR corepressor complex.
Heme-Mediated Repression of Rev-Erbα
Heme, as the physiological ligand, binds to the LBD of Rev-Erbα, inducing a conformational change that promotes the recruitment of the NCoR/HDAC3 corepressor complex.[2][3] This complex then deacetylates histones at the promoter regions of Rev-Erbα target genes, such as Bmal1, leading to chromatin condensation and transcriptional repression.
This compound-Mediated Derepression of Rev-Erbα
In contrast, this compound acts as an inverse agonist. It binds to the Rev-Erbα LBD and, instead of promoting, it actively inhibits the interaction between Rev-Erbα and the NCoR corepressor. This disruption prevents the recruitment of the repressive machinery, leading to the derepression and subsequent activation of Rev-Erbα target genes.
Experimental Protocols
Accurate characterization of the binding and functional effects of compounds like this compound and heme on Rev-Erbα relies on robust experimental methodologies. Below are detailed protocols for key assays cited in this guide.
Isothermal Titration Calorimetry (ITC) for Heme Binding
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Experimental Workflow:
Detailed Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the ligand-binding domain (LBD) of Rev-Erbα.
-
Prepare a concentrated solution of hemin (B1673052) (a stable form of heme).
-
Dialyze both the protein and a buffer blank against the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol) to minimize buffer mismatch effects.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the Rev-Erbα LBD solution into the sample cell.
-
Load the hemin solution into the titration syringe.
-
-
Titration:
-
Perform a series of small, precise injections of the hemin solution into the sample cell containing the Rev-Erbα LBD.
-
Allow the system to reach equilibrium after each injection while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection to obtain the heat released or absorbed per mole of injectant.
-
Plot the heat change against the molar ratio of heme to Rev-Erbα.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
-
Fluorescence Resonance Energy Transfer (FRET) for Rev-Erbα-NCoR Interaction
FRET is a powerful technique to study protein-protein interactions in real-time. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. This assay can be used to quantify the ability of compounds to either promote or disrupt the interaction between Rev-Erbα and a peptide derived from the NCoR corepressor.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Express and purify the Rev-Erbα LBD, often as a fusion protein (e.g., with GST or His-tag) for immobilization or labeling.
-
Synthesize or obtain a peptide corresponding to the Rev-Erbα binding domain of NCoR.
-
Label the Rev-Erbα LBD with a donor fluorophore (e.g., a lanthanide chelate like Terbium or Europium for time-resolved FRET, TR-FRET).
-
Label the NCoR peptide with a suitable acceptor fluorophore (e.g., fluorescein (B123965) or a cyanine (B1664457) dye).
-
-
Assay Procedure:
-
In a microplate, combine the donor-labeled Rev-Erbα LBD and the acceptor-labeled NCoR peptide in an appropriate assay buffer.
-
Add varying concentrations of the test compound (this compound or heme) or a vehicle control.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
Using a plate reader capable of FRET detection, excite the donor fluorophore at its specific excitation wavelength.
-
Measure the emission intensity from both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the FRET ratio (e.g., acceptor emission / donor emission).
-
For an agonist like heme, an increase in the FRET signal indicates enhanced interaction. Plot the FRET ratio against the heme concentration and fit to a dose-response curve to determine the EC50.
-
For an inverse agonist like this compound, a decrease in the basal FRET signal (in the presence of endogenous or added heme) indicates disruption of the interaction. Plot the FRET ratio against the this compound concentration and fit to a dose-response curve to determine the IC50.
-
Conclusion
The comparative study of this compound and heme reveals two distinct modalities for modulating Rev-Erbα activity. Heme, the natural agonist, stabilizes the repressive state of Rev-Erbα by promoting its interaction with the NCoR corepressor complex. In contrast, the synthetic compound this compound acts as an inverse agonist, actively disrupting this interaction and leading to the derepression of Rev-Erbα target genes. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers aiming to further investigate the intricate regulation of Rev-Erbα and to develop novel therapeutics targeting this key nuclear receptor.
References
Safety Operating Guide
Navigating the Disposal of GSK1362: A Procedural Guide for Laboratory Personnel
At its core, the disposal of any research chemical is governed by its intrinsic properties—reactivity, toxicity, and environmental impact. Given that GSK1362 is intended for research purposes only and not for human or veterinary use, it must be treated as a potentially hazardous substance.[1][2] The absence of a specific Safety Data Sheet (SDS) necessitates a conservative approach, adhering to general best practices for laboratory chemical waste.
Step-by-Step Disposal Protocol
Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and procedures. The following steps outline a general workflow for the proper disposal of this compound:
-
Waste Identification and Characterization:
-
Do not dispose of this compound down the drain or in regular trash.
-
Characterize the waste. Is it the pure compound, a solution in a solvent, or part of a mixture? The chemical composition will determine the appropriate disposal route.
-
This compound has a chemical formula of C21H21ClN4O2.[1] This information is crucial for EHS evaluation.
-
-
Containerization and Labeling:
-
Use a chemically compatible, leak-proof container for waste collection.
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity or concentration.
-
List all components of the waste mixture, including solvents and their percentages.
-
-
Segregation and Storage:
-
Store the this compound waste separately from incompatible materials.
-
Keep the waste container in a designated, well-ventilated, and secure area, away from heat sources and direct sunlight.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a hazardous waste pickup.
-
Provide them with all necessary information regarding the waste, as detailed in the table below.
-
Essential Data for EHS Communication
To facilitate a smooth and compliant disposal process, be prepared to provide the following information to your EHS department.
| Data Point | Information for this compound |
| Chemical Name | This compound |
| Chemical Formula | C21H21ClN4O2 |
| CAS Number | 2986733-57-5 (Note: Some sources cite as unknown)[1][2] |
| Physical State | Solid powder[2] |
| Known Hazards | For research use only; not for human or veterinary use.[1][2] Potential environmental hazards are not fully characterized. |
| Waste Composition | Specify if pure compound or a mixture (e.g., dissolved in DMSO, ethanol, etc.). Provide concentrations. |
| Quantity of Waste | Estimate the total volume or mass of the waste material. |
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
By adhering to these general yet critical procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound and other research chemicals, thereby fostering a culture of safety and regulatory compliance within their institutions.
References
Navigating the Safe Handling of GSK1362: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, ensuring a thorough understanding of the safety and handling protocols for novel compounds is paramount. This document provides essential, immediate safety and logistical information for the RevERB modulator, GSK1362, designed to be a preferred resource for laboratory safety and chemical handling.
While this compound is shipped as a non-hazardous chemical, comprehensive toxicological data is not publicly available.[1] Therefore, it is crucial to handle this compound with a high degree of caution, adhering to standard laboratory safety protocols for handling new chemical entities. The following guidelines are based on best practices for laboratory safety.
Personal Protective Equipment (PPE) and Handling
When working with this compound in a solid or solution form, the following personal protective equipment should be utilized to minimize exposure and ensure personal safety:
-
Eye Protection: Chemical safety goggles should be worn at all times to protect from splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed regularly, or immediately if contaminated.
-
Body Protection: A standard laboratory coat must be worn to protect street clothing and skin from potential contamination.
-
Respiratory Protection: For procedures that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended. All work with powdered compounds should be performed in a certified chemical fume hood or a similar ventilated enclosure.
Operational and Disposal Plans
A clear and systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound should be stored in a dry, dark environment.[1]
-
For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended.[1]
-
For long-term storage (months to years), the compound should be kept at -20°C.[1]
Preparation of Solutions:
-
All weighing and solution preparation activities should be conducted within a chemical fume hood to minimize inhalation exposure.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, follow your institution's emergency procedures for chemical spills.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
Disposal:
-
All waste materials containing this compound, including empty containers, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C21H21ClN4O2 |
| Molecular Weight | 396.88 g/mol [1] |
| Short-Term Storage | 0 - 4 °C (days to weeks)[1] |
| Long-Term Storage | -20 °C (months to years)[1] |
| Shipping Condition | Ambient temperature as non-hazardous chemical[1] |
| Solubility | To be determined[1] |
| Shelf Life | >2 years if stored properly[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound from receipt to disposal, emphasizing key safety checkpoints.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
